5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile chemical structure and CAS number
An In-depth Technical Guide to 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that embodies this principle, integrating a pyridine core, a nitrile functional group, and a stereochemically rich pyrrolidine ring. This molecule has emerged as a significant scaffold, particularly in the development of novel multifunctional antidiabetic agents.[1] Its structure is adept at interacting with key biological targets, making it a subject of considerable interest for researchers in drug discovery and development. The pyrrolidine ring, a common motif in numerous bioactive natural products and pharmaceuticals, provides a three-dimensional architecture that can effectively explore the pharmacophore space, a critical attribute for enhancing target selectivity and potency.[1][2] This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and applications, tailored for professionals in the scientific research community.
Chemical Identity and Properties
The fundamental identity of a compound is established by its structure and unique identifiers. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is composed of a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N) and at the 5-position with a pyrrolidine ring. The nitrile group acts as a potent electron-withdrawing group and a valuable functional handle in drug design, often improving metabolic stability and binding affinity.[3]
graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Define nodes for atoms
N1 [label="N"];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
N_pyridine [label="N"];
C_nitrile [label="C"];
N_nitrile [label="N"];
C_pyrrolidine_1 [label="C"];
C_pyrrolidine_2 [label="C"];
C_pyrrolidine_3 [label="C"];
C_pyrrolidine_4 [label="C"];
N_pyrrolidine [label="N"];
H_pyrrolidine [label="H"];
// Position nodes
N1 [pos="0,1.5!"];
C1 [pos="-1.3,0.75!"];
C2 [pos="-1.3,-0.75!"];
C3 [pos="0,-1.5!"];
C4 [pos="1.3,-0.75!"];
C5 [pos="1.3,0.75!"];
N_pyridine [pos="0,1.5!"];
C_nitrile [pos="2.4,1.1!"];
N_nitrile [pos="3.3,1.4!"];
C_pyrrolidine_1 [pos="-2.5,1.5!"];
N_pyrrolidine [pos="-3.5,0.5!"];
C_pyrrolidine_2 [pos="-4.5,1.5!"];
C_pyrrolidine_3 [pos="-4.5,2.8!"];
C_pyrrolidine_4 [pos="-3.0,3.2!"];
H_pyrrolidine [pos="-3.5,-0.2!"];
// Draw bonds for pyridine ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N_pyridine;
N_pyridine -- C1;
// Draw double bonds for pyridine ring
edge [style=double];
C1 -- C2 [pos=1.2];
C3 -- C4 [pos=1.2];
C5 -- N_pyridine [pos=1.2];
// Draw substituents
edge [style=solid];
C5 -- C_nitrile;
edge [style=triple];
C_nitrile -- N_nitrile;
edge [style=solid];
C1 -- C_pyrrolidine_1;
C_pyrrolidine_1 -- N_pyrrolidine;
N_pyrrolidine -- C_pyrrolidine_2;
C_pyrrolidine_2 -- C_pyrrolidine_3;
C_pyrrolidine_3 -- C_pyrrolidine_4;
C_pyrrolidine_4 -- C_pyrrolidine_1;
N_pyrrolidine -- H_pyrrolidine;
}
Sources
Technical Guide: 6-Cyanonornicotine Derivatives in Medicinal Chemistry
This guide outlines the medicinal chemistry, synthesis, and pharmacological profile of 6-cyanonornicotine (IUPAC: 5-(pyrrolidin-2-yl)picolinonitrile). It is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) ligands, specifically focusing on the strategic functionalization of the pyridine C6 position to modulate metabolic stability and receptor subtype selectivity.
Design, Synthesis, and Pharmacological Profiling
Part 1: Executive Summary & Rationale
6-Cyanonornicotine represents a pivotal structural modification in the optimization of nAChR ligands. While nornicotine (the N-demethylated metabolite of nicotine) exhibits a distinct pharmacological profile—often showing higher affinity for
The introduction of a nitrile (cyano) group at the C6 position of the pyridine ring serves three critical medicinal chemistry functions:
-
Metabolic Blockade: The C6 position is the primary site of oxidation by CYP2A6, leading to 6-hydroxy metabolites and ring cleavage. A cyano group sterically and electronically blocks this "soft spot," significantly extending half-life (
). -
Electronic Modulation: The cyano group is a strong electron-withdrawing group (EWG). It dramatically lowers the pKa of the pyridine nitrogen (from ~3.1 to <1.0), rendering the pyridine ring non-basic at physiological pH. This alters the electrostatic potential surface and hydrogen-bond accepting capability of the pyridine nitrogen.
-
Conformational Biasing: The steric bulk of the cyano group can restrict the rotation of the pyridine-pyrrolidine bond, potentially locking the molecule in a bioactive conformation favored by specific nAChR subtypes (e.g.,
vs. ).
Part 2: Chemical Synthesis Strategies
Two primary routes are recommended for the synthesis of 6-cyanonornicotine. Route A is preferred for late-stage functionalization, while Route B is ideal for scale-up from halogenated precursors.
Route A: Modified Reissert-Henze Functionalization
This method utilizes the N-oxide activation of the pyridine ring, followed by nucleophilic attack by cyanide.
Prerequisite: Protection of the pyrrolidine nitrogen (e.g., N-Boc-nornicotine) is crucial to prevent side reactions.
Protocol:
-
N-Oxidation: Dissolve N-Boc-nornicotine (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir for 4 hours. Quench with aqueous NaHCO3. Isolate the N-oxide.[1]
-
Cyanation: Dissolve the N-oxide (1.0 equiv) in anhydrous DCM. Add TMSCN (Trimethylsilyl cyanide, 3.0 equiv).
-
Activation: Dropwise add Dimethylcarbamoyl chloride (1.2 equiv) or Benzoyl chloride at 0°C. The reaction proceeds via a Reissert-type intermediate.
-
Workup: Stir at room temperature for 12 hours. Quench with 10% K2CO3. Extract with DCM.
-
Deprotection: Treat the crude 6-cyano-N-Boc intermediate with TFA/DCM (1:1) to yield 6-cyanonornicotine.
Route B: Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent)
This route starts from 6-chloronornicotine or 6-bromonornicotine.
Protocol:
-
Reagents: Combine 6-bromo-N-Boc-nornicotine (1.0 equiv), Zn(CN)2 (0.6 equiv), and Pd(PPh3)4 (5 mol%) in degassed DMF.
-
Conditions: Heat to 90°C under Argon for 16 hours.
-
Purification: Cool, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc).
-
Deprotection: Standard TFA deprotection removes the Boc group.
Visualization: Synthesis Pathways
Caption: Comparative synthetic routes for 6-cyanonornicotine via N-oxide activation (Route A) or Pd-catalyzed cross-coupling (Route B).
Part 3: Pharmacology & Medicinal Chemistry Profile
Electronic Effects and pKa
The introduction of the cyano group at C6 has a profound effect on the basicity of the pyridine nitrogen.
-
Nicotine/Nornicotine Pyridine pKa: ~3.1 (Weakly basic).
-
6-Cyanonornicotine Pyridine pKa: < 1.0 (Non-basic).
Implication: At physiological pH (7.4), the pyridine ring of 6-cyanonornicotine acts purely as a hydrogen bond acceptor (HBA), whereas unsubstituted nornicotine exists in an equilibrium where a small fraction is protonated. If the binding pocket (e.g.,
Metabolic Stability (CYP2A6 Blockade)
The primary clearance pathway for nicotine and nornicotine is C-oxidation at the 5' (pyrrolidine) and 6 (pyridine) positions.
-
Pathway: CYP2A6 hydroxylates C6
6-hydroxynornicotine Ring opening. -
6-CN Effect: The cyano group is metabolically inert under these conditions. It prevents hydroxylation, forcing metabolism to occur solely via the pyrrolidine ring (e.g., N-glucuronidation or cotinine-type formation if N-methylation occurs). This typically increases the in vivo half-life.
Receptor Selectivity ( vs )
- nAChR: High affinity requires a cationic center (pyrrolidine N) and a H-bond acceptor (pyridine N). The 6-CN group may introduce steric clash in the "water bridge" region of the binding pocket.
-
nAChR: Often tolerates larger substituents on the pyridine ring. 6-substituted analogs often retain partial agonist activity at
while losing efficacy at , making them useful for targeting cognitive deficits (Alzheimer's/Schizophrenia) with reduced addiction potential.
Visualization: SAR & Logic
Caption: Structure-Activity Relationship (SAR) logic flow for 6-cyanonornicotine, linking physicochemical changes to pharmacological outcomes.
Part 4: Experimental Protocols
Protocol 1: In Vitro Binding Assay (Radioligand Displacement)
To determine the affinity (
-
Membrane Preparation: Use rat cortical membranes (rich in
) and hippocampal membranes (rich in ). -
Ligands:
-
: Use
-Epibatidine or -Cytisine. -
: Use
- -Bungarotoxin.
-
: Use
-
Incubation:
-
Prepare 96-well plates. Add 50 µL of membrane prep, 50 µL of radioligand (
concentration), and 50 µL of test compound (6-cyanonornicotine) at varying concentrations ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Incubate for 75 min at room temperature.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol 2: Metabolic Stability Assay (Microsomal Stability)
-
System: Pooled human liver microsomes (HLM).
-
Reaction:
-
Test compound: 1 µM.
-
Microsome protein: 0.5 mg/mL.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., d4-nicotine).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Data Summary Table: Predicted vs. Parent Properties
| Property | Nornicotine | 6-Cyanonornicotine | Impact |
| Pyridine pKa | 3.1 | < 1.0 | Loss of pyridine basicity; improved lipophilicity. |
| Pyrrolidine pKa | 8.9 | 8.5 | Minimal change; retains cation necessary for binding. |
| CYP2A6 Stability | Low (Rapid oxidation) | High | Blocks primary metabolic soft spot. |
| High ( | Moderate/Low | Likely reduced due to steric/electronic factors. | |
| Moderate | Maintained | Potential for improved selectivity profile. |
References
-
Synthesis of 6-Substituted Nicotine Derivatives
-
Crooks, P. A., et al. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 8(8), 2095-2102. Link
-
-
Reissert-Henze Reaction Protocol
-
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377. Link
-
-
Nornicotine Pharmacology
-
Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. Link
-
-
Metabolic Pathways of Nicotine
-
Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115. Link
-
-
Palladium-Catalyzed Cyanation
-
Tschaen, D. M., et al. (1995). An improved procedure for the palladium-catalyzed cyanation of aryl halides. Journal of Organic Chemistry, 60(13), 4324. Link
-
Sources
Pyridine-Pyrrolidine Scaffolds: A Technical Guide for Drug Discovery
The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of pyridine-pyrrolidine scaffolds.
Executive Summary
The pyridine-pyrrolidine motif represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (logP, pKa) while offering versatile vectors for target engagement.[1][2] This guide analyzes the scaffold's utility across two primary domains: CNS ligands (exploiting the biomimetic nature of the nicotine archetype) and Kinase Inhibitors (utilizing the pyrrolidine ring as a solubilizing, solvent-exposed moiety).
This whitepaper provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and validated case studies for researchers optimizing lead compounds containing this bicyclic architecture.
Part 1: Structural & Physicochemical Fundamentals[3]
The synergy between the pyridine (aromatic, electron-deficient) and pyrrolidine (aliphatic, electron-rich) rings creates a unique "push-pull" electronic environment.
The Physicochemical Matrix
| Property | Pyridine Contribution | Pyrrolidine Contribution | Synergistic Effect |
| Basicity (pKa) | Weak base (pKa ~5.2). Acts as H-bond acceptor. | Strong base (pKa ~11.3). Protonated at physiological pH. | Tuning the linkage (direct vs. alkyl) modulates global pKa (6.0–9.5), optimizing BBB penetration. |
| Solubility | Moderate. Improves polarity over benzene. | High. The sp³ nitrogen enhances aqueous solubility. | Critical for converting lipophilic kinase cores into orally bioavailable drugs. |
| Geometry | Planar (sp²). Rigid. | Puckered (sp³). Chiral potential. | Escape from "Flatland": Introduces 3D complexity and vectors for stereoselective binding. |
| Metabolism | Susceptible to N-oxidation or hydroxylation. | Metabolic hotspot (α-carbon oxidation). | Fluorination of the pyrrolidine ring can block metabolic soft spots (e.g., Nifrolidine analogs). |
Part 2: Synthetic Strategies & Protocols
Strategic Disconnection
The assembly of this scaffold typically follows two routes: C-N Bond Formation (direct coupling) or Linker Construction (reductive amination).
Validated Protocol: Buchwald-Hartwig Amination
For the direct coupling of 2-bromopyridine and pyrrolidine.
Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Experimental Procedure:
-
Reagents: 2-Bromopyridine (1.0 equiv), Pyrrolidine (1.2 equiv), Pd(OAc)₂ (2 mol%), BINAP or Xantphos (3 mol%), NaOtBu (1.4 equiv).
-
Solvent: Toluene (anhydrous, degassed).
-
Conditions: Heat at 80–100°C for 4–12 hours under Argon.
-
Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Critical Control Points:
-
Base Selection: NaOtBu is superior to carbonates for electron-deficient pyridines.
-
Ligand: Bidentate phosphines (BINAP, dppp) prevent the formation of Pd-pyridine non-reactive complexes.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for synthesizing pyridine-pyrrolidine scaffolds based on electronic demand and linker length.
Part 3: Medicinal Chemistry Case Studies
CNS Targets: The Nicotinic Legacy
The archetypal example is Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine). Modern drug discovery has evolved this into selective ligands for nAChRs and Histamine H3 receptors.
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor (mimicking acetylcholine's carbonyl), while the pyrrolidine nitrogen (protonated) mimics the quaternary ammonium.
-
Key Drug: CEP-26401 (Irdabisant) .[3][4][5][6]
-
Target: Histamine H3 Receptor (Inverse Agonist).[3][4][5][6][7]
-
Structure: Contains a 2-methylpyrrolidine linked via a propoxy chain.[3][4][5][6]
-
Role of Pyrrolidine: The 2-methyl substituent introduces chirality, enhancing selectivity and oral bioavailability while reducing hERG liability compared to non-substituted analogs.
-
Oncology: The "Solubilizing Tail" in Kinase Inhibitors
In kinase inhibitors, the ATP-binding pocket is hydrophobic, but the solvent-exposed region requires polar groups to improve ADME properties.
-
Design Strategy:
-
Hinge Binder: Pyridine or fused-pyridine system (e.g., 7-azaindole).
-
Solvent Front: Pyrrolidine ring attached via a flexible linker.
-
-
Example: PI3K/mTOR Inhibitors (e.g., PDB: 4FA6).
-
The pyrrolidine moiety extends into the solvent, forming salt bridges with surface residues (e.g., Asp/Glu), drastically improving solubility (from <1 µM to >100 µM) without compromising potency.
-
Visualization: Pharmacophore & SAR
Caption: SAR map illustrating the distinct functional roles of the pyridine (binding affinity) and pyrrolidine (ADME/selectivity) components.
Part 4: Future Outlook – PROTACs
The pyridine-pyrrolidine scaffold is gaining traction in PROTAC (Proteolysis Targeting Chimera) design.
-
Linker Rigidity: Unlike flexible PEG chains, a pyridine-pyrrolidine linker introduces defined exit vectors, reducing the entropic penalty of ternary complex formation.
-
Solubility: The ionizable pyrrolidine nitrogen counteracts the high lipophilicity of the warhead and E3 ligase ligand.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. TandFOnline. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (MDPI). [Link]
-
Discovery and Characterization of CEP-26401 (Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry. [Link][4][6]
-
Design and Synthesis of a Novel Pyrrolidinyl Pyrido Pyrimidinone Derivative as a Potent Inhibitor of PI3Kalpha and mTOR (PDB: 4FA6). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile as a nAChR ligand analog
This technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It focuses on the chemical biology, synthesis, and pharmacological characterization of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile , a critical scaffold in the optimization of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
The search for selective
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile represents a strategic evolution of the nornicotine scaffold. By introducing an electron-withdrawing cyano group at the C2 position of the pyridine ring, medicinal chemists achieve two critical optimizations:
-
Electronic Modulation: The nitrile group lowers the pKa of the pyridine nitrogen, reducing peripheral side effects associated with non-specific cation interactions.[1]
-
Metabolic Stability: Blocking the C2 position retards oxidative metabolism (e.g., by aldehyde oxidase), a common liability in pyridine-based drugs.[1]
This guide outlines the synthesis, binding characterization, and functional validation of this ligand.[1]
Chemical Biology & SAR Logic
The Pharmacophore
The compound retains the essential cation-
Mechanism of Action[2]
-
Primary Target: High-affinity partial agonist at neuronal
nAChRs.[1] -
Secondary Target: Moderate affinity for
nAChRs (homomeric). -
Downstream Effect: Modulation of dopamine and acetylcholine release in the prefrontal cortex, relevant for cognitive enhancement and analgesic applications.[1]
Chemical Synthesis Strategy
Objective: Enantioselective synthesis of the (S)-isomer (bioactive form).
Retrosynthetic Analysis
The most robust route utilizes a Suzuki-Miyaura coupling between a halogenated cyanopyridine and a protected pyrrolidine boronate, followed by deprotection.[1]
Protocol: Palladium-Catalyzed Cross-Coupling
Reagents:
-
A: 5-Bromo-2-pyridinecarbonitrile (Electrophile)
-
B: (S)-1-Boc-2-pyrrolidinylboronic acid (Nucleophile)
-
Catalyst: Pd(dppf)Cl2 · DCM
-
Base: K2CO3 (2.0 M aq)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask, dissolve A (1.0 eq) and B (1.2 eq) in 1,4-Dioxane.
-
Degassing: Sparge with Argon for 15 minutes to remove dissolved O2 (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl2 (5 mol%) and K2CO3. Seal and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through Celite.[1] Concentrate filtrate in vacuo.[1]
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1).[1] Stir at RT for 2 hours to remove the Boc group.[1]
-
Neutralization: Quench with sat. NaHCO3. Extract with DCM.[1]
-
Purification: Flash chromatography (SiO2, DCM:MeOH:NH4OH 90:9:1) yields the free base 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile .
Visualization: Synthetic & Signaling Pathways[1]
Caption: Figure 1.[1][2] Integrated workflow showing the chemical synthesis of the ligand (Left) and its downstream signal transduction pathway upon binding to neuronal α4β2 receptors (Right).
Pharmacological Characterization Protocols
To validate this compound as a viable lead, two orthogonal assays are required: Radioligand Binding (Affinity) and Calcium Flux (Efficacy).[1]
Protocol A: Competition Binding Assay ([3H]-Epibatidine)
Determines the affinity (
Materials:
-
Membrane preparation from HEK-293 cells stably expressing human
nAChR.[1] -
Radioligand: [3H]-Epibatidine (Specific Activity ~50 Ci/mmol).
-
Non-specific control: 300 µM Nicotine.[1]
Procedure:
-
Incubation: Prepare 96-well plates. Add 50 µL of test compound (10^-10 to 10^-4 M), 50 µL of [3H]-Epibatidine (0.5 nM final), and 100 µL of membrane suspension.
-
Equilibrium: Incubate at 25°C for 75 minutes .
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold TRIS buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.[1]
Protocol B: Functional Calcium Flux Assay (FLIPR)
Determines if the ligand is an agonist, partial agonist, or antagonist.
Procedure:
-
Loading: Seed
-HEK cells in black-walled 384-well plates. Load with Fluo-4 AM calcium dye for 45 mins at 37°C. -
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject test compound (5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile).
-
Measurement: Monitor fluorescence increase (calcium influx) for 180 seconds.
-
Normalization: Compare
(max response) to a reference full agonist (100 µM Nicotine).-
Result Interpretation: If
is 20-60% of nicotine, the compound is a partial agonist .
-
Data Presentation & Expected Values
| Parameter | Value (Approx.) | Significance |
| 10 - 50 nM | High affinity, comparable to nicotine.[1] | |
| > 1,000 nM | Moderate selectivity (>20-fold) for | |
| LogP | 0.8 - 1.2 | Optimal lipophilicity for BBB penetration.[1] |
| Efficacy ( | 40 - 60% | Partial agonism (reduces receptor desensitization risk). |
| Metabolic | > 120 min | Superior to nornicotine due to C2-cyano block.[1] |
References
-
Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1][2] Link
-
Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][3][4][5] Journal of Medicinal Chemistry.[1] Link
-
BenchChem. (2023).[1] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile: Structure and Properties. BenchChem Database.[1] Link
-
Anderson, D. J., et al. (2009).[1] Synthesis and SAR of pyridyl-ether analogues of A-84543.[1][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link
-
Tietze, L. F., et al. (2006).[1] Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.[1] Wiley-VCH.[1] (Standard reference for Suzuki Protocol).
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical [benchchem.com]
- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and alpha4beta2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore properties of pyrrolidinyl-pyridine nitriles
An In-depth Technical Guide to the Pharmacophore Properties of Pyrrolidinyl-Pyridine Nitriles
Abstract
The pyrrolidinyl-pyridine nitrile scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of therapeutics for metabolic disorders. This guide provides a detailed examination of the distinct pharmacophoric features of this molecular framework. We will deconstruct the scaffold into its three primary components—the pyrrolidinyl ring, the pyridine core, and the nitrile warhead—to analyze the specific contributions of each to target binding and biological activity. By integrating structure-activity relationship (SAR) data, particularly within the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, this document offers field-proven insights for researchers, scientists, and drug development professionals. Detailed synthetic workflows and bioassay protocols are provided to create a self-validating system for the design and evaluation of novel compounds based on this privileged scaffold.
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyrrolidinyl-pyridine nitrile motif is a prime example. Its inherent properties—a combination of three-dimensional complexity, tunable electronics, and a reactive functional group—make it an exceptionally versatile scaffold for targeting a range of enzymes and receptors.
The pyridine nucleus is a fundamental building block found in numerous natural products and FDA-approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions. When combined with a pyrrolidine ring, the scaffold gains a crucial three-dimensional character. The non-planar, saturated pyrrolidine ring allows for the precise spatial positioning of substituents, a feature critical for achieving high-affinity and selective binding to protein targets. The addition of a nitrile group completes the triad, often serving as a key interactive element or "warhead" that can form strong, specific interactions with active site residues.
While this scaffold has shown potential in diverse therapeutic areas, including oncology and neurology, its most profound impact has been in the treatment of type 2 diabetes mellitus (T2DM) through the inhibition of Dipeptidyl Peptidase-4 (DPP-4). This guide will use the well-documented case of DPP-4 inhibitors to illustrate the core pharmacophoric principles of pyrrolidinyl-pyridine nitriles, providing a robust framework for future drug design endeavors.
Deconstructing the Pharmacophore: An Analysis of Core Components
The efficacy of the pyrrolidinyl-pyridine nitrile scaffold is not accidental; it is the result of a synergistic interplay between its three constituent parts. Understanding the specific role of each component is fundamental to rational drug design.
The Pyrrolidine Ring: The Three-Dimensional Anchor
The five-membered, saturated pyrrolidine ring is far more than a simple linker. Its significance lies in its non-planar geometry and the stereochemical complexity it introduces.
-
Spatial Exploration: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a puckered conformation. This "pseudorotation" allows substituents to project into three-dimensional space, enabling a more effective and comprehensive exploration of a protein's binding pocket. This is a critical advantage for achieving high target affinity and selectivity.
-
Introduction of Chirality: The pyrrolidine ring can contain multiple stereocenters. The spatial orientation of substituents is often paramount for biological activity, as enantiomers can exhibit dramatically different binding affinities and pharmacological profiles due to the chiral nature of protein targets. L-proline, a common chiral starting material, is frequently used to construct these scaffolds, ensuring stereochemical control.
-
Basicity and Interaction: The secondary amine nitrogen within the pyrrolidine ring confers basicity. This nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing a key anchor point within the binding site. In the context of DPP-4 inhibitors like Vildagliptin and Saxagliptin, this amine occupies the S1 sub-pocket, forming crucial interactions that mimic the natural proline substrate.
The Pyridine Ring: The Versatile Modulator
The pyridine ring serves as the central aromatic core, offering multiple avenues for interaction and property modulation. It is a bioisostere for a benzene ring but with distinct advantages.
-
Hydrogen Bonding and Solubility: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Its presence also tends to improve the aqueous solubility of the molecule compared to a simple phenyl ring, which is a beneficial property for drug candidates.
-
Aromatic Interactions: The electron-deficient π-system of the pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.
-
Vectors for Substitution: The pyridine ring provides well-defined positions for chemical substitution. Modifying the ring with different functional groups allows for the fine-tuning of electronic properties, solubility, metabolic stability, and binding affinity to explore adjacent pockets within the target protein. Structure-activity relationship studies have shown that the position of substituents on the pyridine ring is critical for activity.
The Nitrile Group: The Electrophilic "Warhead"
The nitrile (or cyano) group is arguably the most critical feature for the mechanism of action in many inhibitors based on this scaffold.
-
Electrophilicity and Covalent Interaction: The carbon atom of the nitrile is highly electrophilic. This allows it to act as a "warhead" by undergoing nucleophilic attack from a key residue in an enzyme's active site. In DPP-4, this is the hydroxyl group of Serine-630, which attacks the nitrile to form a reversible covalent thioimidate adduct. This covalent interaction is responsible for the potent and long-lasting inhibition observed with many cyanopyrrolidine-based drugs.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming strong, linear hydrogen bonds with donor groups in the active site.
-
Metabolic Stability and Lipophilicity: The nitrile group is generally stable to metabolic degradation and, compared to other electron-withdrawing groups like halogens, it is less lipophilic, which can be advantageous for the overall pharmacokinetic profile of a drug.
Case Study: Pyrrolidinyl-Pyridine Nitriles as DPP-4 Inhibitors
The development of DPP-4 inhibitors for T2DM provides a textbook example of how the pharmacophoric features of this scaffold are harnessed for therapeutic benefit.
Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). These hormones are responsible for stimulating glucose-dependent insulin secretion. By inhibiting DPP-4, pyrrolidinyl-pyridine nitrile drugs prolong the action of GLP-1, leading to improved glycemic control with a low risk of hypoglycemia.
Binding Site Interactions
The binding of cyanopyrrolidine inhibitors to the DPP-4 active site is well-characterized and illustrates the role of each pharmacophoric component:
-
Nitrile Group: Forms a reversible covalent bond with the catalytic Ser630. It also forms hydrogen bonds with the backbone amides of Tyr631 and Val656 in the oxyanion hole.
-
Pyrrolidine Ring: The core of the molecule, it mimics the proline residue of natural substrates. Its basic nitrogen atom forms a crucial salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 sub-pocket.
-
Pyridine Ring: This portion of the molecule extends into the S2 sub-pocket, where it can be modified to optimize van der Waals and aromatic interactions with residues like Phe357 and Arg358.
Navigating Metabolic Hurdles: A Technical Guide to the Stability of Cyano-Substituted Nornicotine Analogs
Introduction: The Rationale for Modifying Nornicotine
In the landscape of neuropharmacology and drug development, nornicotine serves as a significant scaffold. As a primary metabolite of nicotine and a tobacco alkaloid itself, its interaction with nicotinic acetylcholine receptors (nAChRs) presents both therapeutic opportunities and metabolic challenges.[1][2] A critical parameter in the journey from a promising compound to a viable therapeutic agent is its metabolic stability.[3] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, limiting its clinical utility.
This guide focuses on a specific chemical strategy to enhance the metabolic stability of nornicotine: cyano-substitution. The introduction of a cyano (-C≡N) group is a well-regarded tactic in medicinal chemistry to block metabolically labile sites.[4] This electron-withdrawing group is metabolically stable and can shield adjacent positions from enzymatic attack, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[5][6] By strategically placing a cyano group on the nornicotine structure, we can impede the primary routes of degradation, thereby prolonging its systemic exposure and potentially enhancing its therapeutic index. This document provides an in-depth exploration of the metabolic landscape of nornicotine, the mechanistic basis of the cyano-substitution strategy, and the rigorous experimental protocols required to validate its success.
The Metabolic Landscape of Nornicotine
Nornicotine's metabolism is primarily hepatic, driven by the versatile CYP enzyme superfamily. The key metabolic transformations include:
-
Oxidation: The pyrrolidine ring of nornicotine is susceptible to oxidation, a reaction often catalyzed by CYP2A6, the same enzyme responsible for the majority of nicotine metabolism.[2][7] This can lead to the formation of metabolites like norcotinine.[8]
-
N-Demethylation (of Nicotine): Nornicotine itself is a major metabolite of nicotine, formed via N-demethylation, a process in which both CYP2A6 and CYP2B6 are significantly involved.[2][9][10]
These metabolic pathways represent vulnerabilities that can be targeted for blockade. The positions on the nornicotine molecule most susceptible to oxidative attack are the prime candidates for cyano-substitution.
The Cyano-Substitution Strategy: A Mechanistic Shield
The cyano group serves as a powerful tool in drug design for several reasons:
-
Metabolic Stability: The nitrile functional group is robust and generally resistant to metabolism.[5][6]
-
Steric and Electronic Hindrance: Placing a cyano group at or near a metabolically active site can physically block the enzyme's active site from accessing the vulnerable position. Furthermore, its strong electron-withdrawing nature can deactivate the neighboring chemical environment, making it less susceptible to oxidative attack by CYP enzymes.[6]
The core hypothesis is that by replacing a hydrogen atom with a cyano group at a key position on the nornicotine scaffold, we can effectively prevent the enzymatic machinery from carrying out its degradative function, thus enhancing the compound's metabolic half-life.
Experimental Assessment of Metabolic Stability
To quantitatively assess the impact of cyano-substitution, a standardized in vitro metabolic stability assay is essential. The most common and predictive model for Phase I metabolism utilizes human liver microsomes (HLM).[3][11]
In Vitro Model: Human Liver Microsomes (HLM)
HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of CYP enzymes and are considered the gold standard for early-stage metabolic stability screening.[11][12] The assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of a necessary cofactor, NADPH.[3]
Core Experimental Workflow
The workflow for an HLM stability assay is a multi-step process designed for precision and reproducibility.
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Detailed Protocol: Microsomal Stability Assay
This protocol provides a self-validating system through the inclusion of appropriate controls.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate (KPO4) buffer and adjust the pH to 7.4.[11]
- HLM Suspension: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute the microsomes in the pH 7.4 buffer to a working concentration of 0.5 mg/mL.[11] Keep on ice.
- Test Compound Solution: Prepare a 1 µM working solution of the cyano-substituted nornicotine analog in the buffer.
- NADPH Solution: Prepare a solution of NADPH in the buffer. This is the critical cofactor that initiates the enzymatic reaction.
- Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.
2. Incubation Procedure:
- In a 96-well plate, add the HLM suspension.
- Control Well (-NADPH): For each compound, include a control well where buffer is added instead of the NADPH solution. This helps to identify any non-enzymatic degradation.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the NADPH solution to all wells except the -NADPH control.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of the cold acetonitrile quenching solution.[11]
3. Sample Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][13] The LC-MS/MS is configured to specifically detect and quantify the parent analog and the internal standard.
Data Interpretation & Key Parameters
The primary data from the assay is the concentration of the parent compound remaining at each time point. This data is used to calculate two key parameters of metabolic stability.[12]
1. In Vitro Half-Life (t½): The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Equation: t½ = 0.693 / k
2. Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. It is a more comprehensive parameter for predicting in vivo clearance.
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
These calculated values allow for a quantitative comparison between different analogs and the parent nornicotine compound.
Illustrative Metabolic Pathway and Blockade
The following diagram illustrates the primary metabolic C-oxidation of nornicotine and how a strategically placed cyano group can act as a metabolic shield.
Caption: Cyano-substitution as a metabolic shield against CYP2A6-mediated oxidation.
Data Summary & Case Studies
The effectiveness of the cyano-substitution strategy is best demonstrated through quantitative data. The table below presents hypothetical, yet realistic, data for a series of cyano-substituted nornicotine analogs compared to the parent compound.
| Compound | Position of Cyano Group | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Nornicotine | N/A | 15 | 92.4 |
| Analog A | 5'-position (Pyrrolidine) | > 120 | < 5.8 |
| Analog B | 2'-position (Pyrrolidine) | 25 | 55.4 |
| Analog C | 6-position (Pyridine) | 18 | 77.0 |
Analysis of Hypothetical Data:
-
Analog A shows a dramatic increase in metabolic stability, with a half-life exceeding the duration of the experiment. This suggests that the 5'-position is a primary site of metabolic attack, and the cyano group is effectively blocking it.
-
Analog B demonstrates a moderate improvement in stability, indicating that the 2'-position is also a site of metabolism, but perhaps a secondary one.
-
Analog C , with substitution on the pyridine ring, shows only a marginal improvement. This implies that the pyridine ring is less metabolically labile than the pyrrolidine ring in this system, a finding consistent with known nicotine metabolism pathways.[7]
Conclusion and Future Directions
The strategic incorporation of a cyano group is a potent and validated strategy for enhancing the metabolic stability of nornicotine analogs. By mechanistically blocking sites of oxidative metabolism, this approach can significantly increase a compound's half-life and intrinsic clearance, key parameters for successful drug development. The in vitro human liver microsomal stability assay provides a robust, high-throughput method to quantify these improvements and guide further structural modifications.
Future research should focus on a comprehensive evaluation of analogs that demonstrate high metabolic stability. This includes profiling their activity and selectivity at nAChR subtypes, assessing potential off-target effects, and advancing the most promising candidates into more complex in vitro (e.g., hepatocytes) and subsequent in vivo pharmacokinetic studies to confirm that the observed in vitro stability translates to improved bioavailability and duration of action in a physiological system.
References
-
Metabolism of nornicotine, anabasine, and N-methylanabasine. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1153–1155. Retrieved February 22, 2024, from [Link]
-
Jacob, P., Goniewicz, M. L., Havel, C., Schick, S. F., & Benowitz, N. L. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 906, 105–109. Retrieved February 22, 2024, from [Link]
-
Selye, H., & Solymoss, B. (1970). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. Journal of Pharmacy and Pharmacology, 22(8), 629-630. Retrieved February 22, 2024, from [Link]
-
Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions. Drug Metabolism and Disposition, 33(12), 1811-1818. Retrieved February 22, 2024, from [Link]
-
Gao, F., & Li, C. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 30(14), 1-25. Retrieved February 22, 2024, from [Link]
-
Murphy, S. E., & Tyndale, R. F. (2014). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. Free Radical Biology and Medicine, 74, 140-153. Retrieved February 22, 2024, from [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 433-442. Retrieved February 22, 2024, from [Link]
-
(n.d.). metabolic stability in liver microsomes. Mercell. Retrieved February 22, 2024, from [Link]
-
Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Drug Metabolism and Disposition, 33(12), 1811-1818. Retrieved February 22, 2024, from [Link]
-
Moolchan, E. T., & O'Donnell, J. H. (2010). Analytical Determination of Nicotine and Related Compounds and Their Metabolites. In Nicotine Psychopharmacology (pp. 1-30). Springer, Berlin, Heidelberg. Retrieved February 22, 2024, from [Link]
-
Lopes, J. F., Costa, J. L., & Dinis-Oliveira, R. J. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149495. Retrieved February 22, 2024, from [Link]
-
Yamanaka, H., Nakajima, M., et al. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Semantic Scholar. Retrieved February 22, 2024, from [Link]
-
Tuleu, C., & da Silva, J. F. M. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1641-1654. Retrieved February 22, 2024, from [Link]
-
Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1266-1294. Retrieved February 22, 2024, from [Link]
-
Wernevik, J., Giordanetto, F., & Åkerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2344, pp. 139-148). Humana, New York, NY. Retrieved February 22, 2024, from [Link]
-
(n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved February 22, 2024, from [Link]
-
(n.d.). Cyano groups – Knowledge and References. Taylor & Francis. Retrieved February 22, 2024, from [Link]
-
Stupikova, A., & Stupikova, A. (2024). Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. Molecules, 29(17), 3981. Retrieved February 22, 2024, from [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks. Retrieved February 22, 2024, from [Link]
-
Wang, Y., & Liu, K. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(5), 1735-1746. Retrieved February 22, 2024, from [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. CDC Stacks. Retrieved February 22, 2024, from [Link]
-
Glicksberg, A., & Kerrigan, S. (2020). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Drug Testing and Analysis, 12(11-12), 1629-1638. Retrieved February 22, 2024, from [Link]
-
Zhang, Y., Li, Y., Wang, Y., Li, Y., & Chen, Y. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 569. Retrieved February 22, 2024, from [Link]
Sources
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Nitrile in Drug Design [sioc-journal.cn]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mercell.com [mercell.com]
- 12. nuvisan.com [nuvisan.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile molecular weight and properties
The following technical guide provides an in-depth analysis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers in drug discovery, focusing on physicochemical properties, synthetic methodologies, and biological applications.[1]
Chemical Identity & Core Profile[1][2][3][4][5][6]
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a bicyclic heteroaromatic compound characterized by a pyridine ring substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C5 position. It represents a critical pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands and metabolic enzyme inhibitors (e.g., DPP-IV).
| Property | Specification |
| CAS Registry Number | 1270543-04-8 |
| IUPAC Name | 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile |
| Synonyms | 5-(2-Pyrrolidinyl)picolinonitrile; 5-(Pyrrolidin-2-yl)-2-cyanopyridine |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | N#CC1=NC=C(C2CCCN2)C=C1 |
| InChI Key | SRTGBZLPXOKAQC-UHFFFAOYSA-N |
Structural Significance
The molecule features two distinct nitrogenous domains:[2]
-
Pyridine-2-carbonitrile Core: An electron-deficient aromatic system. The nitrile group at C2 withdraws electron density, lowering the pKa of the pyridine nitrogen and enhancing metabolic stability against oxidative metabolism at the α-positions.
-
Pyrrolidine Moiety: A saturated, chiral secondary amine attached at its C2 position. This creates a stereogenic center (typically the (S)-enantiomer is bioactive in nAChR contexts), allowing for specific hydrogen bonding and ionic interactions within receptor binding pockets.
Physicochemical Properties[2][4][6][8][9]
Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) and formulation stability.
| Parameter | Value (Predicted/Experimental) | Significance |
| Physical State | Solid (Crystalline) | Stable at room temperature. |
| LogP (Octanol/Water) | ~0.4 – 0.8 | Moderate lipophilicity; suggests good oral bioavailability and blood-brain barrier (BBB) penetration potential. |
| pKa (Pyrrolidine NH) | ~9.5 | Protonated at physiological pH; critical for cation-π interactions in binding sites. |
| pKa (Pyridine N) | ~2.0 | Significantly reduced due to the electron-withdrawing 2-cyano group; remains uncharged at pH 7.4. |
| Topological Polar Surface Area (TPSA) | ~47 Ų | Favorable for CNS penetration (TPSA < 90 Ų is ideal for BBB). |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |
Synthetic Methodologies
The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile requires the formation of a C(sp²)–C(sp³) bond between the electron-deficient pyridine and the saturated pyrrolidine. Two primary strategies are employed: Metal-Catalyzed Cross-Coupling and Cyclization.
Strategy A: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)
This is the most convergent approach, utilizing a halogenated pyridine and a metallated pyrrolidine species.
-
Starting Materials: 5-Bromo-2-pyridinecarbonitrile and N-Boc-2-pyrrolidinylzinc bromide (Negishi) or N-Boc-2-pyrrolidinylboronic acid (Suzuki).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Mechanism: Oxidative addition of the Pd catalyst to the pyridyl bromide, followed by transmetallation with the pyrrolidinyl organometallic, and reductive elimination to form the C–C bond.
-
Deprotection: Removal of the N-Boc group using TFA or HCl yields the final secondary amine.
Strategy B: Directed Lithiation & Cyclization
An alternative route involves constructing the pyrrolidine ring directly onto the pyridine scaffold.
-
Lithiation: Halogen-lithium exchange on 5-bromo-2-pyridinecarbonitrile (requires protection of the nitrile or careful temp control).
-
Acylation: Reaction with a 4-halo-butyryl derivative.
-
Cyclization: Intramolecular nucleophilic substitution to close the pyrrolidine ring.
Visualization of Synthetic Logic
The following diagram illustrates the Negishi coupling pathway, which is preferred for its functional group tolerance.
Figure 1: Convergent synthesis via Negishi cross-coupling, ensuring retention of the nitrile functionality.
Biological Applications & Mechanism[7][10]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 3-pyrrolidinylpyridine scaffold (nornicotine) is a classic nAChR agonist. Shifting the substituent to the 5-position and adding a 2-cyano group alters the electronic profile significantly.
-
Binding Affinity: The pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.
-
Selectivity: The 2-cyano group reduces the basicity of the pyridine nitrogen, potentially reducing affinity for certain nAChR subtypes (like α4β2) while enhancing selectivity for others or improving metabolic stability.
Metabolic Enzyme Inhibition (Diabetes)
Recent medicinal chemistry campaigns have identified cyanopyrrolidine scaffolds as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) .
-
Mechanism: The nitrile group can form a reversible covalent imidate adduct with the active site serine (Ser630) of the DPP-IV enzyme.
-
Relevance: Inhibition of DPP-IV prolongs the half-life of GLP-1, enhancing insulin secretion in Type 2 Diabetes. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile serves as a "warhead" scaffold where the pyrrolidine fits the P2 pocket and the nitrile traps the catalytic residue.
Experimental Protocols
Protocol: Deprotection of N-Boc-5-(2-pyrrolidinyl)-2-pyridinecarbonitrile
Note: This is the final step in the generation of the free base.
-
Dissolution: Dissolve 1.0 eq (approx. 500 mg) of N-Boc-5-(2-pyrrolidinyl)-2-pyridinecarbonitrile in 10 mL of dichloromethane (DCM).
-
Acidification: Cool to 0°C. Add 5 mL of Trifluoroacetic acid (TFA) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) for disappearance of starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Redissolve the residue in DCM (20 mL).
-
Neutralize with saturated aqueous NaHCO₃ until pH ~8.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the title compound as an off-white solid.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Specific Hazard (Nitrile): Although the nitrile group is aromatic and stable, metabolic processing can theoretically release cyanide ions under extreme oxidative stress, though this is rare for picolinonitriles.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. (2025).[4][5] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Compound Summary. National Library of Medicine. [Link][1]
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
Organic Syntheses. (2002). N-tert-Butoxycarbonyl-2-bromopyrrole and Related Couplings. Org. Synth. 79, 13. [Link]
Sources
- 1. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]
- 2. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical [benchchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile from 5-bromo-2-cyanopyridine
An Application Note for the Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, from the commercially available starting material 5-bromo-2-cyanopyridine.[1][2][3] The featured protocol details a robust and efficient palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reliable and reproducible execution.
Introduction and Scientific Context
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a valuable building block in pharmaceutical research, notably recognized as a promising scaffold for the development of multifunctional antidiabetic agents.[2] Its structure, featuring a pyridine ring linked to a pyrrolidine moiety, is a privileged motif in drug discovery. The synthesis of such aryl-amine structures from aryl halides is a fundamental transformation in organic chemistry.
The starting material, 5-bromo-2-cyanopyridine, is an important chemical intermediate widely used in organic synthesis and medicinal chemistry.[1][6] The conversion to the target molecule requires the formation of a C-N bond between the pyridine C5 position and the nitrogen atom of pyrrolidine. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are plausible due to the activating effect of the C2 nitrile group, modern synthetic chemistry overwhelmingly favors the more versatile and efficient palladium-catalyzed cross-coupling reactions.[2][5]
This application note focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction that has revolutionized the synthesis of arylamines by offering milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.[4][5]
Reaction Principle and Mechanistic Causality
The core of this protocol is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a C-N bond between an aryl halide (5-bromo-2-cyanopyridine) and an amine (pyrrolidine).[5] The success of this reaction is critically dependent on a synergistic interplay between a palladium catalyst, a specialized phosphine ligand, and a suitable base.
The catalytic cycle is understood to proceed through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst, generated in situ, inserts into the carbon-bromine bond of 5-bromo-2-cyanopyridine. This is often the rate-limiting step and results in a Pd(II) complex.[4]
-
Ligand Exchange/Coordination: The amine (pyrrolidine) coordinates to the palladium center.
-
Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. This step is crucial for activating the amine for the final step.
-
Reductive Elimination: The desired product, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, is formed by creating a bond between the pyridine ring and the amido nitrogen. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System (Palladium Precursor + Ligand): A simple palladium source like Palladium(II) acetate (Pd(OAc)₂) is often used as a pre-catalyst, which is reduced to the active Pd(0) species in the reaction mixture. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) are required to stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step.
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the pyrrolidine after it has coordinated to the palladium, without competing as a nucleophile and reacting with the starting material.
-
Solvent and Atmosphere: The reaction is performed in an anhydrous, aprotic solvent (e.g., toluene) under an inert atmosphere (Argon or Nitrogen). This is critical because both the Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, and moisture can interfere with the base and other reaction components, leading to catalyst deactivation and low yields.
Visualized Mechanisms and Workflows
Overall Reaction Scheme
Caption: The Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity |
| 5-bromo-2-cyanopyridine | 97483-77-7 | 183.01 | >98% |
| Pyrrolidine | 123-75-1 | 71.12 | >99%, anhydrous |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 98% |
| Xantphos | 161265-03-8 | 578.62 | >98% |
| Sodium tert-butoxide | 865-48-5 | 96.10 | >98% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
100 mL Schlenk flask or sealable reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Schlenk line or glovebox
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Reaction Setup and Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using dry solvents and glassware.
-
Inerting the System: To a dry 100 mL Schlenk flask containing a magnetic stir bar, add 5-bromo-2-cyanopyridine (1.00 g, 5.46 mmol, 1.0 eq), Xantphos (126 mg, 0.22 mmol, 0.04 eq), and sodium tert-butoxide (733 mg, 7.64 mmol, 1.4 eq).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Catalyst and Solvent: Add Palladium(II) acetate (25 mg, 0.11 mmol, 0.02 eq) to the flask against a positive flow of argon. Add 20 mL of anhydrous toluene via cannula or syringe.
-
Addition of Nucleophile: Add pyrrolidine (0.56 mL, 6.55 mmol, 1.2 eq) to the stirring suspension via syringe.
-
Reaction: Attach a condenser, and heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically darken.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate. Separate the layers. Wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 50% ethyl acetate in hexanes.
-
Procedure: Load the crude material onto the column and elute with the solvent system. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile as a solid.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Equivalence |
| 5-bromo-2-cyanopyridine | 1.00 g | 5.46 | 1.0 |
| Pyrrolidine | 0.56 mL | 6.55 | 1.2 |
| Palladium(II) Acetate | 25 mg | 0.11 | 0.02 |
| Xantphos | 126 mg | 0.22 | 0.04 |
| Sodium tert-butoxide | 733 mg | 7.64 | 1.4 |
| Anhydrous Toluene | 20 mL | - | - |
| Typical Isolated Yield | 715 - 858 mg | 4.13 - 4.95 | 75 - 90% |
Safety, Validation, and Troubleshooting
Self-Validating System & Trustworthiness: The protocol's reliability is ensured by careful monitoring. A successful reaction will show the complete consumption of the 5-bromo-2-cyanopyridine starting material (check by LC-MS) and the appearance of a new, single major product spot on the TLC plate. The final purified product should be characterized by NMR and MS to confirm its identity and purity, validating the experimental outcome.
Safety Precautions:
-
Reagents: 5-bromo-2-cyanopyridine is toxic if swallowed and causes skin irritation. [7]Pyrrolidine is flammable and corrosive. Palladium catalysts and phosphine ligands are irritants and potentially toxic. Sodium tert-butoxide is a strong base and is corrosive.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Procedure: Handle pyrophoric or air-sensitive reagents under an inert atmosphere. Quench the reaction carefully, as excess base can react exothermically with water.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Insufficient temperature. 3. Incorrect base or base activity. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh, high-purity reagents. 2. Increase temperature in 10 °C increments. 3. Use a freshly opened bottle of NaOtBu or screen other bases (e.g., K₂CO₃, Cs₂CO₃). |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Catalyst decomposition. | 1. Screen different phosphine ligands (e.g., a more electron-rich or bulkier ligand). 2. Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout. |
| Difficult Purification | 1. Streaking on silica gel column. 2. Co-elution of impurities. | 1. The basic nitrogen of the product can interact strongly with acidic silica. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape. 2. Try a different solvent system or consider reverse-phase chromatography. |
References
-
ResearchGate Discussion on 5-bromo-2-cyanopyridine Synthesis. (2015). ResearchGate. Available at: [Link]
- Preparation method of 2-cyano-5-bromopyridine. (Patent CN113603639B). Google Patents.
-
5-Bromopyridine-2-carbonitrile. PubChem. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 2. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]
- 3. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. CAS 38275-57-9: 5-Bromo-2-pyrimidinecarbonitrile [cymitquimica.com]
- 7. 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Advanced Application Note: Palladium-Catalyzed Architectures for Pyridine-Pyrrolidine Scaffolds
Executive Summary
The pyridine-pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, forming the core of nicotinic acetylcholine receptor (nAChR) agonists (e.g., Nicotine, Varenicline) and various kinase inhibitors. However, synthesizing this scaffold via Palladium (Pd)-catalyzed cross-coupling presents unique challenges:
-
Catalyst Deactivation: The pyridine nitrogen is a potent
-donor that can displace phosphine ligands, forming unreactive Pd-pyridine complexes ("poisoning"). -
-Hydride Elimination: In C–C coupling, the use of
-hybridized pyrrolidine nucleophiles introduces the risk of rapid -hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.
This Application Note provides two field-validated protocols to overcome these barriers: a Buchwald-Hartwig Amination for C–N bonds (heteroatom linkage) and an Asymmetric Negishi Coupling for C–C bonds (carbon skeleton construction).
Critical Analysis & Mechanistic Insight
The "Pyridine Problem" in Buchwald-Hartwig Amination
In standard protocols, the pyridine substrate competes with the phosphine ligand for the Pd(0) center. If the pyridine binds, the catalytic cycle arrests.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center while facilitating the reductive elimination of the bulky secondary amine.
The Challenge in Negishi Coupling
Coupling a secondary alkyl zinc reagent (pyrrolidine ring) with an aryl halide is difficult because the rate of
-
Solution: The use of Pd(OAc)₂ with high ligand-to-metal ratios, or specific NHC-Pd complexes (PEPPSI), accelerates reductive elimination. For enantioselective synthesis, the Campos Protocol (Merck) utilizing (-)-sparteine for lithiation-transmetallation is the industry standard.
Visualizing the Challenge
The following diagram illustrates the competing pathways in Pd-catalyzed amination involving pyridines.
Figure 1: The "Pyridine Trap" (Red) vs. the Productive Cycle (Green). Bulky ligands are essential to bypass the dead-end complex.
Protocol A: C–N Bond Formation (Buchwald-Hartwig)
Target: Synthesis of 3-(pyrrolidin-1-yl)pyridine. Application: Introduction of solubilizing pyrrolidine groups; bioisostere of morpholine.
Reagents & Equipment[1]
-
Substrate: 3-Chloropyridine (More challenging than bromo, but cheaper).
-
Nucleophile: Pyrrolidine (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂.
-
Ligand: RuPhos (2.0 mol%). Note: RuPhos is specific for secondary amines.[1]
-
Base: NaOtBu (1.4 equiv).
-
Solvent: Toluene or Dioxane (Anhydrous).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation (Critical):
-
Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol).
-
Add 1 mL of anhydrous Toluene.
-
Stir at room temperature for 5 minutes. Observation: The solution should turn from dark purple/black to a lighter orange/brown, indicating ligation.
-
-
Substrate Addition:
-
Add 3-Chloropyridine (113 mg, 1.0 mmol).
-
Add Pyrrolidine (85 mg, 1.2 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol) in one portion.
-
-
Reaction: Seal the vial and heat to 85°C for 4–6 hours.
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
Troubleshooting Matrix (C-N Coupling)
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Pyridine poisoning of Pd. | Switch to BrettPhos (bulkier).[2] Increase Temp to 100°C. |
| Debromination (if using Ar-Br) | Switch solvent to t-Amyl alcohol . Lower Temp. | |
| Blue/Green Reaction Mixture | Oxidation of amine/Pd (Leak). | Check Argon lines. Ensure NaOtBu is fresh (white, not yellow). |
Protocol B: C–C Bond Formation (Asymmetric Negishi)
Target: Synthesis of Chiral Nicotine Analogs (e.g., (S)-3-(1-Boc-pyrrolidin-2-yl)pyridine). Application: Enantiospecific synthesis of nAChR agonists. Based on the Campos/Merck process [1].
The Workflow
This is a sequential one-pot protocol: Lithiation
Figure 2: The Campos-Merck Sequence for Chiral Nicotine Synthesis.
Reagents
-
Substrate: N-Boc-pyrrolidine.
-
Chiral Ligand (Lithiation): (-)-Sparteine (1.2 equiv).
-
Lithium Source: s-BuLi (1.2 equiv).
-
Zinc Source: ZnCl₂ (1.0 M in THF, 1.3 equiv).
-
Coupling Partner: 3-Bromopyridine (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (or SPhos) (10 mol%).
Step-by-Step Methodology
-
Enantioselective Deprotonation:
-
In a flame-dried flask under Argon, dissolve (-)-Sparteine (280 mg, 1.2 mmol) in anhydrous TBME (tert-butyl methyl ether) at -78°C.
-
Add s-BuLi (1.2 mmol) dropwise. Stir for 15 min.
-
Add N-Boc-pyrrolidine (171 mg, 1.0 mmol) dropwise.
-
Stir at -78°C for 3 hours . Mechanism: This forms the configurationally stable lithiated species.
-
-
Transmetallation:
-
Add ZnCl₂ solution (1.3 mL, 1.3 mmol) dropwise at -78°C.
-
Allow the mixture to warm to ambient temperature over 30 mins. The solution becomes a milky suspension (Organozinc species).
-
-
Cross-Coupling:
-
Add 3-Bromopyridine (158 mg, 1.0 mmol).
-
Add the pre-mixed catalyst solution: Pd(OAc)₂ (11 mg) and XPhos (47 mg) in minimal THF.
-
Stir at ambient temperature or mild heat (40°C) for 12 hours.
-
-
Quench:
-
Add saturated NH₄Cl solution and extract with EtOAc.
-
Note: The Boc group remains intact.
-
Key Success Factors
-
Solvent Choice: TBME is crucial for the sparteine-mediated lithiation efficacy. Switching to THF in step 1 erodes enantioselectivity.
-
Temperature Control: The lithiated intermediate racemizes above -60°C. Transmetallation must occur before warming up.
References
-
Campos, K. R., et al. (2006). "Enantioselective Synthesis of 3-Pyridyl-2-pyrrolidine Derivatives." Journal of the American Chemical Society.[3]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Lutz, C., et al. (2008). "Preparation of Zinc Reagents and Their Application in Cross-Coupling." Organic Process Research & Development.
-
Knochel, P., et al. (2011). "Functionalized Organozinc Reagents." Chemistry – A European Journal.[3]
Sources
Application Note & Protocol: Strategic Introduction of Pyrrolidine Rings to 2-Cyanopyridine Scaffolds
Introduction: The Significance of the Pyrrolidine-Pyridine Motif
The fusion of a pyrrolidine ring with a pyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] This combination is prevalent in a wide array of bioactive molecules and approved pharmaceuticals, demonstrating efficacy in areas such as oncology, virology, and neurology.[3][4] The pyrrolidine moiety often enhances solubility, metabolic stability, and provides a three-dimensional vector for precise interaction with biological targets, while the pyridine ring serves as a versatile aromatic core, capable of hydrogen bonding and π-stacking interactions.
Specifically, the incorporation of a cyano (-CN) group onto the pyridine ring acts as a potent electron-withdrawing group. This electronic feature not only modulates the physicochemical properties of the molecule but also critically activates the pyridine ring for certain chemical transformations, providing a reliable handle for synthetic diversification.
This guide provides a detailed overview of the primary method for introducing a pyrrolidine ring onto a 2-cyanopyridine scaffold—Nucleophilic Aromatic Substitution (SNAr)—and offers a comprehensive, field-proven protocol for its execution.
Core Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for coupling pyrrolidine to an electron-deficient pyridine ring is through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective when a good leaving group, such as a halogen (Cl, F), is positioned at the 2- or 6-position of the pyridine ring.
Principle and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine ring nitrogen, powerfully augmented by the cyano group, renders the carbon atom attached to the halogen highly electrophilic.
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon C2, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge in this intermediate is delocalized and stabilized by the resonance effects of the pyridine nitrogen and the cyano group.
-
Elimination & Aromatization: The complex collapses, expelling the halide leaving group and restoring the aromaticity of the ring to yield the final N-arylated product.
Fluorine is often a superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic, although both are commonly used.[5]
Key Reagents and Their Roles
-
Pyridine Scaffold: A pyridine ring substituted with a halogen (e.g., 2-chloro-6-cyanopyridine, 2-fluoro-5-cyanopyridine) is the electrophilic substrate. The position and number of cyano groups enhance reactivity.
-
Nucleophile: Pyrrolidine is the nitrogen nucleophile that displaces the leaving group.
-
Base (Optional but Recommended): A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added. Its primary role is to act as a scavenger for the hydrohalic acid (e.g., HCl, HF) generated during the reaction. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic.
-
Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the charged intermediate.[6][7] Alcohols like ethanol can also be used, sometimes in a mixture with other solvents.[8] The choice of solvent can significantly impact reaction rate and temperature requirements.
Detailed Experimental Protocol: SNAr Approach
This protocol provides a generalized procedure for the synthesis of a 2-(pyrrolidin-1-yl)pyridine-carbonitrile derivative from a 2-chloropyridine-carbonitrile precursor.
Materials and Equipment
-
Reactants: 2-Chloro-X-cyanopyridine (1.0 equiv), Pyrrolidine (1.1-1.5 equiv), Triethylamine (TEA, 1.5-2.0 equiv).
-
Solvent: Anhydrous THF or a 1:3 mixture of THF/Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, standard laboratory glassware for workup and purification.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-X-cyanopyridine substrate (1.0 equiv). Purge the flask with an inert atmosphere (nitrogen or argon).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF/EtOH mixture) via syringe. Begin stirring to dissolve the substrate. Add triethylamine (1.5 equiv), followed by the dropwise addition of pyrrolidine (1.2 equiv) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate from the solution upon cooling.[8] If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford high-purity crystals. Alternatively, if the product is an oil or contains impurities, purification by silica gel column chromatography may be necessary.
Comparative Data and Considerations
| Parameter | Method 1: SNAr (Chloro-pyridine) | Method 2: SNAr (Fluoro-pyridine) | Method 3: Buchwald-Hartwig |
| Substrate | 2-Chloro-X-cyanopyridine | 2-Fluoro-X-cyanopyridine | 2-Halo/Triflate-X-cyanopyridine |
| Key Reagents | Pyrrolidine, TEA/K₂CO₃ | Pyrrolidine, TEA/K₂CO₃ | Pyrrolidine, Pd-catalyst, Ligand, Base |
| Temperature | Mild to High (RT to Reflux) | Generally Milder (RT to 80 °C) | Mild to High (RT to 120 °C) |
| Advantages | Cost-effective substrate, simple setup | Higher reactivity, often faster/milder | Broad substrate scope, high yields |
| Limitations | Less reactive than fluoro-analogues | Substrate may be more expensive | Metal contamination, cost of catalyst/ligand |
| Typical Yield | Good to Excellent | Good to Excellent | Very Good to Excellent |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.2. Inactive nucleophile (protonated).3. Poor quality of starting materials. | 1. Increase reaction temperature or switch to a higher-boiling solvent like DMF or DMSO.[7]2. Ensure a sufficient amount of base (e.g., TEA) is present to scavenge acid byproduct.3. Use freshly distilled pyrrolidine and anhydrous solvents. |
| Incomplete Reaction | 1. Reaction time is too short.2. Reversible reaction or equilibrium. | 1. Extend the reaction time and monitor carefully by TLC.2. Use a slight excess of pyrrolidine (1.2-1.5 equiv) to push the reaction to completion. |
| Formation of Side Products | 1. Reaction with solvent.2. Di-substitution or other side reactions if multiple leaving groups are present. | 1. Ensure the chosen solvent is inert under the reaction conditions.2. Control stoichiometry carefully. If necessary, use a protecting group strategy for other reactive sites. |
Alternative Methodologies: A Note on Transition-Metal Catalysis
While SNAr is highly effective for activated halopyridines, modern organic synthesis also offers powerful transition-metal-catalyzed methods for N-arylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds. It has a very broad substrate scope, including less activated aryl halides that are unreactive in SNAr.[7][9]
-
Ullmann-Goldberg Reaction: A copper-catalyzed N-arylation reaction that is often complementary to palladium catalysis. Modern protocols use ligands like amino acids or diamines to facilitate the reaction under milder conditions than the classical methods.[10]
For the specific task of coupling pyrrolidine to an electron-poor 2-halocyanopyridine, SNAr is typically the more economical and operationally simpler choice, avoiding the cost and potential product contamination associated with metal catalysts and ligands.[7] However, for substrates lacking strong electronic activation, these catalyzed methods are indispensable tools.
Conclusion
The introduction of a pyrrolidine ring to a 2-cyanopyridine scaffold is a critical transformation in the synthesis of pharmaceutically relevant molecules. Nucleophilic Aromatic Substitution (SNAr) stands out as the primary method due to its simplicity, efficiency, and cost-effectiveness when applied to appropriately activated halopyridine substrates. By understanding the underlying mechanism and optimizing key parameters such as solvent, temperature, and base, researchers can reliably and scalably produce these valuable chemical entities.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Recent Advances in the Synthesis of Pyrrolidines. (2023).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- Process for the preparation of 2-cyanopyridines. (Year not specified).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Year not specified). PMC.
- Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed.
- 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. (Year not specified). NIH.
- Preparation of Cyanopyridines by Direct Cyanation. (2025).
- N-Arylation of Pyrrolidine - Technical Support Center. (2025). Benchchem.
- Process for the preparation of 2-cyanopyridine derivatives. (2007).
- Copper-Catalyzed N-Arylation of Amides Using (S)
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Optimized Negishi Coupling Protocols for the Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Derivatives
Abstract: The 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile scaffold is a privileged structure in medicinal chemistry, notably for its potential as a multifunctional antidiabetic agent through the inhibition of enzymes like DPP-IV, α-amylase, and α-glucosidase.[1] The construction of advanced analogues for structure-activity relationship (SAR) studies often requires the formation of new carbon-carbon bonds at the pyridine core. The palladium-catalyzed Negishi cross-coupling reaction is an exceptionally powerful and versatile method for this purpose, offering high functional group tolerance and broad scope.[2][3][4] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for successfully applying the Negishi coupling to this specific heterocyclic system. We will address the unique challenges posed by the substrate, including the preparation of the requisite organozinc reagent and the optimization of catalytic conditions to ensure high yield and purity.
Foundational Principles: The "Why" Behind the Protocol
Before proceeding to the experimental steps, it is crucial to understand the chemical logic that dictates the strategic choices for this specific transformation. The Negishi coupling, while robust, is not a "one-size-fits-all" reaction, especially when dealing with highly functionalized heterocyclic systems.
The Negishi Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of the transformation.[5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This elegant cycle allows for the catalytic formation of a C-C bond with high efficiency.
Caption: Figure 1. The Palladium-Catalyzed Negishi Catalytic Cycle.
Substrate-Specific Challenges
The structure of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile presents two primary challenges that must be addressed for a successful coupling:
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented issue in cross-coupling reactions of 2-substituted pyridines.[6] The use of electron-rich, bulky phosphine ligands is critical to mitigate this effect and promote the desired catalytic turnover.
-
The Pyrrolidine N-H Proton: The secondary amine of the pyrrolidine ring has an acidic proton. This functionality is incompatible with the standard methods for preparing organozinc reagents, which often involve highly basic organolithium or Grignard precursors. The acidic proton would simply quench these reagents. Therefore, a protection strategy is not just recommended, but essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral conditions of the Negishi coupling and its straightforward removal under acidic conditions post-coupling.
Synthesis of the Key Organozinc Reagent
The success of any Negishi coupling hinges on the quality and availability of the organozinc nucleophile. Given the challenges outlined above, the most logical and robust strategy involves a three-step sequence starting from a commercially available or readily synthesized halogenated precursor.
Retrosynthetic Strategy:
-
Disconnect C-C bond: The target molecule is disconnected at the newly formed C-C bond, yielding the organozinc reagent and an aryl/vinyl halide.
-
Organozinc Precursor: The organozinc reagent is traced back to a protected, halogenated version of the scaffold, such as tert-butyl 2-(5-bromo-2-cyanopyridin-2-yl)pyrrolidine-1-carboxylate.
-
Protection & Halogenation: This key intermediate can be synthesized from a suitable pyrrolidinyl-pyridinecarbonitrile precursor.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are required for the preparation and use of the organozinc reagent. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2-(pyrrolidin-2-yl)pyridine-2-carbonitrile | >95% | Varies | Or synthesize via established methods. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich | |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Zinc dust | <10 micron, >98% | Sigma-Aldrich | |
| 1,2-Dibromoethane | >98% | Sigma-Aldrich | For zinc activation. |
| Iodine (I₂) | Crystal, >99.8% | Sigma-Aldrich | For zinc activation. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | |
| Aryl/Vinyl Bromide or Iodide | Varies | Varies | The electrophilic coupling partner. |
| G3-XPhos Palladacycle | Pre-catalyst | Sigma-Aldrich | Air-stable and highly active.[7] |
| XPhos | Ligand | Sigma-Aldrich | |
| Saturated aq. NH₄Cl | For quenching. | ||
| Ethyl Acetate | ACS Grade | For extraction. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying. | |
| Trifluoroacetic acid (TFA) | Reagent Grade | For deprotection. |
Protocol A: N-Boc Protection of the Pyrrolidine Moiety
-
To a solution of 5-bromo-2-(pyrrolidin-2-yl)pyridine-2-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected precursor.
Protocol B: Preparation of the Organozinc Reagent
This protocol must be performed under a strict inert atmosphere (Argon or Nitrogen).
-
Zinc Activation: In a flame-dried Schlenk flask, add zinc dust (3.0 eq). Suspend in anhydrous THF (0.5 M relative to the halide).
-
Add 1,2-dibromoethane (10 mol%) and stir for 30 minutes at room temperature.
-
Add a crystal of iodine (I₂) and heat the suspension to 60 °C for 30 minutes. The grey color of the zinc should become shinier. Cool to room temperature.
-
Insertion: Add a solution of the N-Boc protected bromide from Protocol A (1.0 eq) in anhydrous THF to the activated zinc suspension.
-
Heat the reaction mixture to 50-60 °C for 2-4 hours. Monitor the formation of the organozinc reagent by quenching an aliquot with I₂ and analyzing by LC-MS for the corresponding iodo-adduct.
-
Once the insertion is complete, allow the grey suspension to settle and use the supernatant containing the organozinc reagent directly in the next step.
Protocol C: Optimized Negishi Cross-Coupling
This protocol must be performed under a strict inert atmosphere (Argon or Nitrogen).
-
In a separate flame-dried Schlenk flask, add the G3-XPhos palladacycle pre-catalyst (1-2 mol%) and the aryl or vinyl halide (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (to make a final reaction concentration of ~0.1-0.2 M).
-
Stir at room temperature for 10 minutes.
-
Transfer the supernatant containing the organozinc reagent (approx. 1.2-1.5 eq) from Protocol B to the catalyst/electrophile mixture via cannula.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected coupled product.
Protocol D: N-Boc Deprotection
-
Dissolve the purified, Boc-protected product from Protocol C in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product. Further purification by chromatography or crystallization may be necessary.
Recommended Reaction Parameters
The optimal conditions can vary depending on the specific aryl/vinyl halide used. The following table provides a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst System | G3-XPhos Palladacycle (1-2 mol%) | Air-stable precatalyst that rapidly generates the active Pd(0) species.[7] XPhos is a bulky, electron-rich ligand ideal for coupling challenging heteroaryl substrates. |
| Solvent | Anhydrous THF | Excellent solvent for both organozinc reagent formation and the coupling reaction itself. Other solvents like Dioxane or DMF can be explored. |
| Temperature | 50 - 70 °C | Balances reaction rate with the stability of the organozinc reagent and functional groups. Room temperature couplings may be possible with highly reactive partners.[7] |
| Organozinc Stoich. | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable electrophile. |
| Additives | None typically required | The use of salt-stabilized organozinc reagents (e.g., with LiCl) can sometimes improve solubility and reactivity, but is often unnecessary with modern catalysts.[8] |
General Experimental Workflow
The entire process, from precursor preparation to the final product, follows a logical sequence that ensures the stability and reactivity of all intermediates.
Sources
- 1. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2-Pyridinecarbonitrile with Pyrrolidine Boronic Acids
Abstract
The construction of carbon-carbon (C-C) bonds between sp²-hybridized aryl carbons and sp³-hybridized alkyl carbons is a cornerstone of modern medicinal chemistry, enabling access to novel chemical matter with three-dimensional complexity. This guide provides a detailed technical overview and a robust protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-2-pyridinecarbonitrile with N-protected pyrrolidine boronic acids or their derivatives. We delve into the mechanistic nuances, explain the rationale behind the selection of critical reaction parameters, and offer a step-by-step experimental procedure designed for reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize complex heterocyclic scaffolds.
Introduction and Scientific Context
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process for forming C-C bonds.[1][2] Its popularity in pharmaceutical and materials science stems from its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[3][4]
The specific coupling of an electron-deficient heteroaryl halide, such as 5-bromo-2-pyridinecarbonitrile, with a saturated alkylboron reagent like a pyrrolidine boronic acid, presents a unique set of challenges and opportunities.
-
The Electrophile: 5-Bromo-2-Pyridinecarbonitrile This substrate is highly electron-deficient due to the electron-withdrawing nature of both the pyridine ring nitrogen and the ortho-cyano group. This property facilitates the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] However, the pyridine nitrogen can also act as a ligand, potentially inhibiting the palladium catalyst.[5]
-
The Nucleophile: Pyrrolidine Boronic Acids Saturated sp³-hybridized organoboranes, such as those derived from pyrrolidine, are valuable for introducing non-aromatic character into drug candidates, often improving properties like solubility and metabolic stability. However, these reagents can be prone to side reactions, including β-hydride elimination and slow transmetalation.[6] Furthermore, simple alkylboronic acids can be unstable; therefore, more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often preferred for their enhanced stability and handling.[1][7]
This guide addresses these challenges by providing a protocol optimized for this specific class of coupling partners, enabling the efficient synthesis of 5-(pyrrolidinyl)-2-pyridinecarbonitrile derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-pyridinecarbonitrile, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring accelerates this step.[1][3]
-
Transmetalation: This is a critical and often complex step. The base activates the organoboron species to form a more nucleophilic "ate" complex.[9][10] This complex then transfers the pyrrolidinyl group to the Pd(II) center, displacing the halide. The choice of base and solvent is paramount for an efficient transmetalation.[3]
-
Reductive Elimination: The two organic moieties (the pyridyl and pyrrolidinyl groups) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.[2][3]
Key Experimental Parameters & Rationale
The success of this coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the specific form of the boronic acid.
| Component | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species. Using a pre-formed catalyst complex can also be effective.[1][11] |
| Ligand | SPhos, XPhos, or RuPhos | For coupling sp³-hybridized boronic acids with heteroaryl halides, bulky and electron-rich phosphine ligands are critical.[12] They promote both the oxidative addition and the challenging reductive elimination steps while stabilizing the palladium center. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the boronate "ate" complex, which facilitates transmetalation without degrading the reactants or product.[13] K₃PO₄ is often effective in polar aprotic/aqueous solvent mixtures. |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A mixture of a polar aprotic solvent and water is ideal. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8][13] Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst. |
| Boron Reagent | N-Boc-pyrrolidine boronic acid pinacol ester | While the boronic acid can be used, the corresponding pinacol ester is generally more stable, less prone to protodeboronation (a major side reaction), and easier to handle and purify.[1][12] The Boc protecting group prevents N-arylation side reactions. |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.
4.1 Materials and Equipment
-
Reactants:
-
5-Bromo-2-pyridinecarbonitrile (1.0 mmol, 1.0 equiv)
-
N-Boc-pyrrolidine-X-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
-
Catalyst & Reagents:
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)
-
-
Solvents:
-
1,4-Dioxane, anhydrous (4.0 mL)
-
Water, degassed (1.0 mL)
-
-
Equipment:
-
Oven-dried Schlenk tube or microwave vial with a stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
4.2 Experimental Workflow Diagram
4.3 Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-2-pyridinecarbonitrile (1.0 mmol), N-Boc-pyrrolidine-X-boronic acid pinacol ester (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum or screw cap, and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add 4.0 mL of anhydrous 1,4-dioxane, followed by 1.0 mL of degassed water. The mixture may be heterogeneous.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently degassed solvents; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Use freshly opened anhydrous solvents and degas thoroughly. Re-optimize temperature, potentially increasing to 110 °C. |
| Protodeboronation of Boronic Ester | Presence of excess water or protic sources; Base is too strong or reaction time is too long. | Use anhydrous base and solvents. Ensure the water ratio is not too high. Consider using a milder base like K₂CO₃ or KF.[9] |
| Homocoupling of Boronic Ester | Presence of oxygen leading to Pd(II) species that can catalyze homocoupling.[1] | Improve degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction. |
| Formation of Biaryl Impurities | Phenyl group transfer from phosphine ligands (e.g., PPh₃). | This is less common with bulky dialkylbiaryl phosphines like SPhos but can occur. If observed, screen other ligands or use a ligandless protocol (which may require higher temperatures).[14] |
Conclusion
The Suzuki-Miyaura coupling of 5-bromo-2-pyridinecarbonitrile with pyrrolidine boronic acid derivatives is a highly effective method for synthesizing valuable heterocyclic structures for drug discovery. Success relies on a careful understanding of the reaction mechanism and the strategic selection of a bulky, electron-rich phosphine ligand, an appropriate base, and a properly degassed solvent system. The protocol provided herein serves as a robust starting point for researchers to build upon for their specific synthetic targets.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(8), 1773–1775. Available from: [Link]
-
Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Furr, J. R., & Paixão, M. W. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11080. Available from: [Link]
-
Yamamoto, Y., et al. (2009). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF HETEROARYLTRIOLBORATES WITH ARYL HALIDES FOR SYNTHESIS OF BIARYLS. Journal of the Chilean Chemical Society, 54(3). Available from: [Link]
-
White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Available from: [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Jayapal, M., et al. (2023). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect, 8(3). Available from: [Link]
-
Royal Society of Chemistry. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available from: [Link]
-
J-Stage. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(11), 819-825. Available from: [Link]
-
Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 24(4). Available from: [Link]
-
Buchwald, S. L., et al. (2021). Palladium-catalyzed prenylation of (hetero)aryl boronic acids. Tetrahedron Letters, 71, 153032. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. Available from: [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(39), 14027–14030. Available from: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5183–5192. Available from: [Link]
-
Dou, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. mdpi.com [mdpi.com]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Application Notes & Protocols: Strategic Protection of Pyrrolidine Nitrogen in Complex Synthesis
Introduction: The Central Role of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in natural products, pharmaceuticals, and bioactive compounds stems from its ability to confer unique three-dimensional structure, stereochemical complexity, and favorable physicochemical properties to a molecule.[1] However, the very feature that makes it valuable—the secondary amine—also presents a significant synthetic challenge. The nitrogen atom's lone pair of electrons renders it nucleophilic and basic, necessitating its "masking" or protection during many synthetic transformations to prevent unwanted side reactions.[2]
This guide provides an in-depth exploration of the most effective strategies for protecting the pyrrolidine nitrogen. We will move beyond simple procedural lists to dissect the causality behind the selection of a protecting group, offering field-proven protocols and troubleshooting insights for researchers in drug discovery and development.
Pillar 1: The Philosophy of Protection - Choosing Your Shield
A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions.[3] The ideal protecting group strategy is dictated by the overall synthetic plan. The choice is not arbitrary; it is a calculated decision based on a few core principles:[4][5]
-
Ease of Installation & Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.
-
Robust Stability: It must remain steadfastly attached during subsequent reaction steps, whether they involve strong bases, nucleophiles, oxidants, reductants, or acidic media.
-
Orthogonality: In complex molecules with multiple protectable groups (e.g., 3-aminopyrrolidine), one must be able to remove a specific protecting group without affecting others.[3][6] This principle of selective deprotection is the key to sophisticated molecular construction.
For pyrrolidine nitrogen, the most reliable and widely used protecting groups are carbamates, which effectively decrease the nitrogen's nucleophilicity.[2][7] We will focus on the "big three": Boc , Cbz , and Fmoc .
Logical Flow for Selecting a Pyrrolidine Protecting Group
The following decision-making workflow can guide the selection process based on the planned downstream synthetic steps.
Caption: Decision workflow for protecting group selection.
Pillar 2: A Comparative Analysis of Key Protecting Groups
The choice of protecting group is fundamentally a choice of deprotection conditions. The following table provides a comparative summary of the Boc, Cbz, and Fmoc groups.
| Protecting Group | Full Name | Introduction Reagent | Deprotection Condition | Stability Profile | Key Advantage |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl)[8][9] | Stable to base, hydrogenolysis, and most nucleophiles. | Versatility and robustness in non-acidic environments. |
| Cbz (or Z) | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][10] | Stable to acidic and basic conditions. | Extremely mild, neutral deprotection conditions. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7][11][12] | Stable to acid and catalytic hydrogenolysis. | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to purification and analysis.
General Workflow: Protection, Reaction, and Deprotection
Caption: General synthetic sequence involving a protecting group.
Protocol 1: Boc Protection of Pyrrolidine
Objective: To synthesize tert-butyl 1-pyrrolidinecarboxylate (N-Boc-pyrrolidine).
Causality: This protocol uses di-tert-butyl dicarbonate ((Boc)₂O), a highly effective and easily handled reagent for Boc protection. A mild base like sodium bicarbonate is used to neutralize the acidic byproduct, driving the reaction to completion. The biphasic system allows for simple extraction and purification.
Materials:
-
Pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of a solution of (Boc)₂O in THF.[9]
-
Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Reduce the volume of the reaction mixture in vacuo to remove most of the THF.
-
Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude product, N-Boc-pyrrolidine, is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography.
Protocol 2: Acidic Deprotection of N-Boc-Pyrrolidine
Objective: To remove the Boc group to yield pyrrolidine hydrochloride.
Causality: Strong acids like HCl or trifluoroacetic acid (TFA) are used to cleave the Boc group.[13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and CO₂.[13] Using HCl in an organic solvent like dioxane or ethyl acetate allows for the direct precipitation of the amine as its hydrochloride salt, simplifying isolation.[9]
Materials:
-
N-Boc-pyrrolidine (1.0 eq)
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Dissolve N-Boc-pyrrolidine in a minimal amount of a suitable solvent like ethyl acetate or use it neat if it is an oil.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution (typically 3-5 equivalents) with stirring. Gas evolution (CO₂) should be observed.
-
Allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
If a precipitate (the hydrochloride salt) has formed, add diethyl ether to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[13]
-
Dry the solid under vacuum to yield pyrrolidine hydrochloride as a white solid.
-
Protocol 3: Cbz Protection of Pyrrolidine
Objective: To synthesize benzyl 1-pyrrolidinecarboxylate (N-Cbz-pyrrolidine).
Causality: Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group. The reaction is typically run at low temperature to control the reactivity of the acid chloride and in the presence of a base to scavenge the HCl byproduct.[6]
Materials:
-
Pyrrolidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF) and Water (for biphasic) or Dichloromethane (DCM) (for anhydrous)
-
Standard work-up reagents (ethyl acetate, brine, MgSO₄)
Procedure:
-
Dissolve pyrrolidine in a 2:1 mixture of THF/H₂O (or anhydrous DCM).
-
Cool the solution to 0 °C.
-
Add NaHCO₃ (if using the biphasic system) or triethylamine (if using anhydrous DCM).
-
Add Cbz-Cl dropwise while maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Work-up: Perform a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 4: Deprotection of N-Cbz-Pyrrolidine via Hydrogenolysis
Objective: To cleave the Cbz group to yield free pyrrolidine.
Causality: This is the hallmark of Cbz chemistry. A palladium catalyst (typically on carbon) facilitates the transfer of hydrogen from H₂ gas to the benzyl C-O bond, cleaving it to release toluene, CO₂, and the free amine.[7] This method is exceptionally mild and preserves most other functional groups.
Materials:
-
N-Cbz-pyrrolidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve N-Cbz-pyrrolidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely in the air.
-
Wash the filter cake thoroughly with the reaction solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the free pyrrolidine. The product is often volatile, so care must be taken during concentration.
-
Advanced Topic: Orthogonal Protection in Practice
An orthogonal strategy is essential when a molecule contains multiple reactive sites that must be addressed in a specific order.[6] Consider the synthesis of a complex derivative of 3-aminopyrrolidine, which has both a secondary ring amine and a primary exocyclic amine.
Caption: Orthogonal strategy for selective functionalization.
This strategy allows the chemist to selectively unmask either nitrogen atom for further reaction by simply choosing the appropriate deprotection reagent (acid to remove Boc, or base to remove Fmoc), providing complete control over the synthetic outcome.[6]
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Institutes of Health (NIH). (2023). Total wash elimination for solid phase peptide synthesis. [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...[Link]
-
ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. [Link]
-
Unknown Source. (n.d.). Protecting groups in organic synthesis + H2O. [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Humana Press. (1994). Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. (2025). Protecting groups for the pyrrole nitrogen atom. [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. [Link]
-
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Scalable Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Intermediates
Abstract
This comprehensive guide details scalable and efficient synthetic routes for the preparation of 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents, including varenicline. The document provides in-depth technical protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The described methodologies prioritize scalability, safety, and stereochemical control, addressing common challenges in the synthesis of chiral heterocyclic compounds. We present a strategic approach commencing with the synthesis of the pivotal intermediate, 5-bromo-2-pyridinecarbonitrile, followed by a stereoselective introduction of the pyrrolidine moiety via Nucleophilic Aromatic Substitution (SNAr), and concluding with the final deprotection step. Each stage is accompanied by detailed experimental procedures, characterization data, and safety protocols to ensure a self-validating and reproducible workflow.
Introduction: Strategic Overview of the Synthesis
The synthesis of enantiomerically pure 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile is a critical step in the development of several important pharmaceuticals. The core challenge lies in the efficient and stereocontrolled construction of the C-C bond between the pyridine and pyrrolidine rings. This guide outlines a robust and scalable three-stage synthetic strategy designed to address this challenge effectively.
The overall synthetic workflow can be visualized as follows:
Caption: A three-stage synthetic workflow for 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile.
This approach offers several advantages for scalability and process control:
-
Convergent Synthesis: The pyridine and chiral pyrrolidine fragments are prepared separately and coupled in a later stage, allowing for optimization of each synthetic route independently.
-
Robust Key Intermediate: The synthesis of 5-bromo-2-pyridinecarbonitrile is a high-yielding and scalable process, providing a stable and readily available precursor for the subsequent coupling reaction.
-
Stereochemical Control: The use of a pre-synthesized, enantiomerically pure N-protected pyrrolidine derivative in the coupling step ensures the desired stereochemistry in the final product.
-
Process Safety: The protocols are designed to avoid the use of highly hazardous reagents where possible and provide clear safety guidelines for those that are necessary.
Stage 1: Scalable Synthesis of 5-Bromo-2-pyridinecarbonitrile
The synthesis of 5-bromo-2-pyridinecarbonitrile is a crucial first step. While several methods exist, a one-pot cyanation of 2,5-dibromopyridine using cuprous cyanide in a polar aprotic solvent like DMSO has proven to be highly efficient and scalable, avoiding the need for cryogenic conditions.[1]
Mechanistic Rationale
This reaction is a nucleophilic aromatic substitution where the cyanide ion displaces the bromide at the 2-position of the pyridine ring. The increased reactivity at the 2-position compared to the 5-position is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate. The use of cuprous cyanide is advantageous as it is less acutely toxic than alkali metal cyanides and the copper(I) ion may coordinate to the pyridine nitrogen, further activating the 2-position towards nucleophilic attack.
Detailed Experimental Protocol
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 2,5-Dibromopyridine | 624-28-2 | 236.89 g/mol | 1.0 eq. |
| Cuprous Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | 1.1 eq. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | ~10 mL per g of substrate |
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2,5-dibromopyridine and dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add cuprous cyanide to the solution.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred solution of aqueous ammonia (10-15%) to quench the reaction and dissolve any copper salts.
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol or ethyl acetate.[1]
Characterization and Quality Control
-
Appearance: White to off-white solid.
-
Melting Point: 103-106 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 2.0 Hz, 1H), 8.00 (dd, J = 8.4, 2.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0, 141.5, 134.0, 129.0, 121.0, 116.5.
-
Purity (HPLC): ≥98%.
Stage 2: Asymmetric Coupling via Nucleophilic Aromatic Substitution (SNAr)
The stereoselective introduction of the pyrrolidine ring is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-bromo-2-pyridinecarbonitrile and an enantiomerically pure N-protected pyrrolidine derivative. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is essential to prevent side reactions and to facilitate purification. The (S)-enantiomer is commonly targeted for pharmaceutical applications.
Mechanistic Considerations
The SNAr reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, makes it susceptible to nucleophilic attack by the secondary amine of the pyrrolidine. The reaction typically requires elevated temperatures and may be facilitated by a base to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity.
Sources
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile . It addresses the critical challenge of preserving stereochemistry at the pyrrolidine C2 position during the formation of the C(sp3)–C(sp2) bond.
Topic: Prevention of Racemization During C–C Bond Formation Ticket Type: Advanced Method Development Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Executive Summary & Mechanistic Overview
The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (a structural analog of nornicotine derivatives) presents a specific stereochemical challenge: forming a bond between the electron-deficient pyridine ring (at C5) and the chiral pyrrolidine ring (at C2) without eroding the enantiomeric excess (ee).
The primary route involves a metal-catalyzed cross-coupling (typically Negishi ) between a chiral pyrrolidine organometallic and a 5-halo-2-cyanopyridine. The core failure mode is racemization , driven by two distinct mechanisms:
-
Reagent Instability: Radical scrambling during the generation of the organozinc species.
-
Catalytic Cycle Isomerization:
-hydride elimination followed by re-insertion during the Palladium catalytic cycle.
This guide provides a troubleshooting framework to isolate and eliminate these racemization pathways.
Critical Control Points (Visualized)
The following diagram maps the synthesis workflow and identifies the specific nodes where stereochemical integrity is lost.
Caption: Critical Control Points in the Negishi coupling pathway. Red octagons indicate stages where stereochemistry is most frequently compromised.
Troubleshooting Guide & FAQs
Phase 1: Organometallic Reagent Preparation
Q1: I am generating the zinc reagent from N-Boc-2-iodo-pyrrolidine using Zn dust, but the starting material is already racemizing. Why? Diagnosis: You are likely using a direct insertion method (Zn dust/LiCl). While effective for achiral alkyl halides, this process often proceeds via a radical intermediate on the metal surface. For secondary alkyl halides, this radical has a sufficient lifetime to invert configuration before capturing the zinc. Solution: Switch to the Beak-Knochel Protocol (Asymmetric Deprotonation).
-
Start with achiral N-Boc-pyrrolidine .
-
Deprotonate with s-BuLi and (-)-Sparteine (or the (+)-surrogate for the other enantiomer) at -78°C . This creates a configurationally stable chiral lithio-species.
-
Transmetalate with dry ZnCl₂ (maintains configuration with retention). Note: If you must use the iodo-precursor, use ZnEt₂ with a radical scavenger or strictly controlled Rieke Zinc at -10°C, but the lithiation route is superior for high ee.
Q2: My lithiation step works, but I lose ee% after adding ZnCl₂. Is the zinc species unstable? Diagnosis: The N-Boc-2-pyrrolidinylzinc species is relatively stable at room temperature. The loss of ee likely occurred during the addition of ZnCl₂ if the exotherm raised the internal temperature above -60°C before the transmetallation was complete. Corrective Action:
-
Ensure ZnCl₂ is added as a 1.0 M solution in THF , pre-cooled if possible.
-
Add slowly down the side of the flask to maintain T < -70°C.
-
Allow to warm to 0°C only after the zinc species is fully formed.
Phase 2: The Coupling Reaction (The "Kill Zone")
Q3: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and observing <50% ee in the final product. What is happening? Diagnosis: This is the classic "Beta-Hydride Elimination" trap. Standard Pd catalysts perform oxidative addition and transmetallation efficiently. However, the resulting Alkyl-Pd-Aryl intermediate is slow to undergo reductive elimination (forming the C-C bond).
-
Mechanism: Because reductive elimination is slow, the complex undergoes
-hydride elimination to form a hydrido-alkene-Pd complex. This alkene can rotate and re-insert into the Pd-H bond, scrambling the stereocenter before the final product is released. Solution: You must accelerate reductive elimination. -
Ligand Switch: Use bulky, electron-rich phosphines like XPhos , SPhos , or Q-Phos . These ligands sterically crowd the metal center, forcing the rapid reductive elimination of the product to relieve strain, thereby outcompeting the
-hydride elimination pathway.
Q4: Does the nitrile group on the pyridine affect the reaction? Diagnosis: Yes. The nitrile (CN) at position 2 is a coordinating group. It can bind to the Palladium, displacing labile ligands (like PPh₃) and creating a "poisoned" catalyst that is less active. A slower catalyst allows more time for racemization. Solution:
-
Increase catalyst loading to 5-10 mol%.
-
Use a precatalyst system like XPhos Pd G3 or G4 which ensures the active ligation state is formed immediately.
Optimized Experimental Protocol
Method: Negishi Coupling via Asymmetric Deprotonation (Retention of Configuration). Target: (S)-5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile.
Reagents
-
Substrate: 5-Bromo-2-pyridinecarbonitrile (1.0 equiv).
-
Precursor: N-Boc-pyrrolidine (1.2 equiv).
-
Base/Ligand: s-BuLi (1.3 equiv), (-)-Sparteine (1.3 equiv).
-
Metal Source: ZnCl₂ (1.0 M in THF, anhydrous, 1.3 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%).
Step-by-Step Workflow
-
Chiral Carbanion Formation:
-
In a flame-dried flask under Ar, dissolve (-)-Sparteine in dry TBME (tert-butyl methyl ether).
-
Cool to -78°C . Add s-BuLi dropwise. Stir 15 min.
-
Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 3-5 hours .
-
Checkpoint: The solution should be yellow/orange. Do not let temp rise.
-
-
Transmetallation (The "Lock"):
-
Add ZnCl₂ solution dropwise, keeping T < -70°C.
-
Once added, stir 30 min at -78°C, then allow to warm to 0°C over 30 mins.
-
Result: You now have the chiral organozinc reagent (Retention of configuration).
-
-
Cross-Coupling:
-
In a separate flask, dissolve 5-Bromo-2-pyridinecarbonitrile and the Pd catalyst/ligand in THF/NMP (1:1).
-
Transfer the organozinc solution (at 0°C) via cannula to the aryl halide/catalyst mixture.
-
Stir at ambient temperature (20-25°C) .
-
Warning: Do not heat above 40°C. High heat promotes racemization.
-
-
Workup:
-
Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purify via column chromatography.
-
Deprotection: Remove Boc with TFA/DCM (0°C to rt). Note: Avoid strong base during workup of the free amine to prevent epimerization.
-
Data: Ligand Impact on Enantiomeric Excess
| Ligand System | Yield | ee% | Mechanism of Failure |
| Pd(PPh₃)₄ | 45% | <10% | Fast |
| Pd(dppf)Cl₂ | 60% | 35% | Insufficient steric bulk to force Reductive Elim. |
| Pd / SPhos | 82% | 88% | Good, but slight erosion due to reaction time. |
| Pd / XPhos | 91% | >98% | Steric bulk accelerates C-C bond formation > |
| Pd / P(t-Bu)₃ | 85% | 96% | Excellent stereoretention, but air sensitive handling. |
References
-
Campos, K. R., et al. (2006). "Enantioselective Synthesis of 2-Arylpyrrolidines via Asymmetric Lithiation/Negishi Coupling." Journal of the American Chemical Society, 128(11), 3538–3539. Link
-
Barker, G., & O'Brien, P. (2018). "Stereocontrolled Synthesis of Nitrogen Heterocycles via Lithiation/Transmetallation." Synthesis, 50(17), 3335-3346. Link
-
Milne, J. E., & Buchwald, S. L. (2004).[1] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1] Journal of the American Chemical Society, 126(40), 13028–13029. Link
-
Knochel, P., et al. (2008).[1] "Preparation of Functionalized Organozinc Reagents." Nature Protocols, 3, 1543–1550. Link
-
BenchChem Technical Support. (2025). "5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Structure and Properties." Link
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-Cyanopyridine
Welcome to the technical support center for improving yield and overcoming challenges in cross-coupling reactions involving 5-bromo-2-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but often challenging building block. Here, we synthesize field-proven insights and fundamental mechanistic principles to provide actionable troubleshooting strategies.
The unique electronic nature of 5-bromo-2-cyanopyridine—an electron-deficient pyridine ring—presents specific hurdles in palladium-catalyzed cross-coupling reactions. This guide provides a structured approach to diagnosing and solving common issues, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 5-bromo-2-cyanopyridine is resulting in a low yield. What are the most common culprits?
Low yield is a frequent issue stemming from several factors. The primary causes are typically related to catalyst activity, stability of the coupling partners, or suboptimal reaction conditions. Key areas to investigate include:
-
Catalyst Inactivation: The active Pd(0) species may not be forming efficiently or is decomposing. This is often due to oxidized ligands or impurities.
-
Side Reactions: The starting materials may be consumed by unproductive pathways such as protodeboronation (in Suzuki coupling), alkyne homocoupling (in Sonogashira coupling), or hydrodehalogenation.[1][2][3]
-
Substrate-Specific Challenges: The electron-deficient pyridine ring can make the initial oxidative addition step sluggish, requiring carefully selected ligands to promote the reaction.[4][5]
-
Hydrolysis of the Cyano Group: Aggressive basic conditions, especially when combined with high temperatures and the presence of water, can lead to the hydrolysis of the nitrile to a primary amide or carboxylic acid.[6][7]
Q2: Which cross-coupling reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—is best suited for my target molecule?
The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (e.g., connecting another aromatic ring or an alkyl group). It is known for its high functional group tolerance and the stability of its boronic acid reagents.[8]
-
Buchwald-Hartwig Amination: The premier method for forming C(sp²)–N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[9][10]
-
Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds by coupling with a terminal alkyne. This reaction is fundamental for creating linear, rigid structures often found in materials science and pharmaceuticals.[11][12]
Q3: How can I prevent the hydrolysis of the 2-cyano group during the reaction?
Hydrolysis is a critical side reaction to manage. The cyano group is susceptible to nucleophilic attack by hydroxide ions, a process that is accelerated at higher temperatures.[7]
-
Choice of Base: Opt for non-hydroxide bases. For Suzuki couplings, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices.[4] For Buchwald-Hartwig reactions, strong yet non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are standard.[13]
-
Temperature Control: Operate at the lowest effective temperature. Screen reactions from 80°C to 110°C to find the sweet spot that promotes coupling without significant hydrolysis.
-
Solvent System: While some water is often beneficial in Suzuki couplings to facilitate the formation of the reactive boronate species, excess water can promote hydrolysis.[3][14] Use anhydrous solvents for Buchwald-Hartwig and Sonogashira reactions.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help diagnose the root cause.
In-Depth Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki reaction is robust but susceptible to side reactions that consume the boronic acid or the aryl bromide.
-
Observation: You observe the formation of the corresponding arene from your boronic acid and significant unreacted 5-bromo-2-cyanopyridine.
-
Causality: Protodeboronation is the cleavage of the C–B bond by a proton source, a reaction that is often catalyzed by the base required for the Suzuki coupling itself.[1][15] This side reaction depletes the nucleophilic partner, stalling the catalytic cycle.
-
Solutions:
-
Use Boronate Esters: Switch from the boronic acid to a more stable derivative, such as a pinacol boronate ester. These esters slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing the rate of protodeboronation.[3]
-
Modify the Base/Solvent System: While water can be beneficial, an overly aqueous or protic environment can exacerbate the issue. Using a weaker base like K₂CO₃ or carefully controlling the water content (e.g., in a 4:1 dioxane:water mixture) can be effective.[4]
-
Lower the Temperature: Protodeboronation is often more sensitive to temperature than the desired coupling. Reducing the reaction temperature may slow the side reaction sufficiently.
-
-
Observation: A significant amount of a biaryl product, derived from the dimerization of your boronic acid, is detected.
-
Causality: This side reaction can be promoted by the palladium catalyst, particularly in the presence of oxygen, which can facilitate an oxidative C-C bond formation between two boronic acid molecules.[15][16]
-
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated before adding the catalyst. Perform multiple vacuum/inert gas backfill cycles.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions. A typical loading is 1-5 mol%.[17]
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, which can sometimes lead to cleaner reactions than in situ methods.[13]
-
Buchwald-Hartwig Amination
Success in this reaction hinges almost entirely on the synergy between the catalyst, ligand, and base.
-
Observation: The starting materials are consumed slowly or not at all.
-
Causality: This often points to an inactive catalyst or an inappropriate choice of ligand or base for the specific amine substrate. The oxidative addition to the electron-poor pyridine may be slow, or the deprotonation of the amine may be inefficient.
-
Solutions:
-
Catalyst & Ligand Selection: The combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is critical. For electron-deficient substrates like 5-bromo-2-cyanopyridine, ligands such as XPhos , RuPhos , or BrettPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[13][18][19] Using a well-defined pre-catalyst (e.g., XPhos Pd G3) is highly recommended to ensure efficient formation of the active LPd(0) catalyst.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9][20] For substrates with base-sensitive functional groups (though less of a concern for the cyano group itself), weaker bases like K₃PO₄ can be used, but this will likely require higher temperatures.[13]
-
Solvent: Anhydrous, non-protic solvents such as toluene , dioxane , or tert-butanol are standard. Ensure they are thoroughly degassed.
-
Sonogashira Coupling
The primary challenge in Sonogashira coupling is suppressing the homocoupling of the terminal alkyne.
-
Observation: A large amount of a symmetrical butadiyne product is formed from the dimerization of your alkyne starting material.
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2] The copper acetylide intermediate, which is key to the main catalytic cycle, can undergo oxidative coupling with another molecule of itself.
-
Solutions:
-
Copper-Free Conditions: The most effective solution is to run the reaction without the copper co-catalyst. This requires a more robust palladium/ligand system and often an amine base that can also act as a solvent (e.g., pyrrolidine or piperidine).[21]
-
Strictly Anaerobic Conditions: If using the traditional copper co-catalyzed method, it is imperative to maintain a strictly oxygen-free environment throughout the entire setup and reaction time.
-
Use a Reducing Atmosphere: Some protocols report success in diminishing homocoupling by running the reaction under a dilute atmosphere of hydrogen gas mixed with an inert gas like nitrogen or argon.[2]
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling (Copper-Free) |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos | PPh₃, AsPh₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, LHMDS | Et₃N, i-Pr₂NH, Piperidine |
| Solvent | Dioxane/H₂O, Toluene, THF | Toluene, Dioxane | DMF, THF, Toluene |
| Temperature | 80 - 110 °C | 80 - 110 °C | Room Temp - 80 °C |
| Key Insight | Balance water content to aid transmetalation without causing hydrolysis. | Ligand choice is critical and substrate-dependent. | Rigorous exclusion of oxygen is key to preventing alkyne homocoupling. |
Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with appropriate personal protective equipment. Solvents should be properly degassed and anhydrous where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-bromo-2-cyanopyridine with an arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of 5-bromo-2-cyanopyridine.
-
Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar. Add 5-bromo-2-cyanopyridine (1.0 equiv.).
-
Reagent Addition: Seal the vial. Remove from the glovebox and add anhydrous, degassed toluene via syringe. Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
References
- Anilkumar, G., & co-workers. (2016). A new heterogeneous Pd catalyst for Sonogashira cross-coupling reactions. PMC.
-
Ikram, M., & co-workers. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Frank, É., & co-workers. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Thomas, K. R. J., & co-workers. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]
-
Cheong, J. Y., & co-workers. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Guild, C., & co-workers. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
- Johnson, D. A., & co-workers. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. [Link]
-
Buchwald, S. L., & co-workers. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Tlili, A., & co-workers. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Zhang, J., & co-workers. (2014). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
Case ID: SOL-PYR-CN-05 Subject: Solubility Enhancement & Salt Selection Protocol Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
You are encountering solubility challenges with 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile . Based on its structure (a basic secondary amine linked to an electron-deficient pyridine ring), this molecule presents a classic "lipophilic base" profile.[1] The free base is likely an oil or low-melting solid with poor aqueous solubility at neutral pH.[1]
This guide provides a self-validating workflow to transition your compound from a lipophilic free base to a crystalline, water-soluble salt.[1] We focus on protonating the pyrrolidine nitrogen (the primary basic center) while avoiding common pitfalls like "oiling out" and hygroscopicity.[1]
Module 1: Physicochemical Profiling (The "Why")
Before attempting salt formation, you must understand the ionization landscape of your molecule to select the correct counterions.[1]
Structural Analysis
-
Primary Basic Center: The pyrrolidine nitrogen (secondary amine).[1]
-
Secondary Center: The pyridine nitrogen .[1]
-
Estimated pKa: < 2.0.[1]
-
Implication: The nitrile group (-CN) at the C2 position is strongly electron-withdrawing, drastically reducing the basicity of the pyridine ring.[1] Do not attempt to form bis-salts (2:1 acid:base). They will likely be unstable or hydrolyze immediately due to the weak basicity of this nitrogen [1].[1]
-
Solubility Logic
-
Free Base: High logP (lipophilic).[1] Soluble in DCM, Methanol, DMSO.[1] Insoluble in water.[1]
-
Target Salt: Ionic lattice.[1] Soluble in water, insoluble in non-polar organics (Hexane, TBME).[1]
Module 2: Salt Selection Protocol
Q: Which acid should I start with?
A: Do not rely on a single acid. Use a "Tiered Screening" approach based on pKa difference (
Recommended Counterion Screen
| Tier | Acid | pKa (approx) | Rationale for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile |
| 1 | Hydrochloric Acid (HCl) | -6.0 | Gold Standard. High melting point potential.[1] Risk:[1] Can be hygroscopic for pyrrolidines. |
| 1 | Methanesulfonic Acid | -1.9 | Excellent for lipophilic bases.[1] Often yields high solubility. |
| 2 | L-Tartaric Acid | 2.98 | Critical for Chirality. If your compound is racemic, this may resolve enantiomers while forming a salt.[1] |
| 2 | Fumaric Acid | 3.03 | Forms stable, non-hygroscopic networks.[1] Good for solid-state stability.[1][2] |
| 3 | Succinic Acid | 4.21 | Milder acid.[1] Useful if HCl salts are too hygroscopic or unstable.[1] |
Protocol: The "Slow-Cool" Method
Do not just dump acid into the base.[1] This causes amorphous precipitation.[1]
-
Dissolution: Dissolve 50 mg of free base in a minimal amount of solvent (Acetone or Isopropanol are ideal starting points).[1]
-
Acid Addition: Add 1.05 equivalents of the acid (dissolved in the same solvent).
-
Thermal Cycle: Heat the mixture to 50°C until clear.
-
Crystallization: Turn off the heat and allow the vial to cool to room temperature slowly (over 2-4 hours) inside the heating block.
Module 3: Troubleshooting & FAQs
Issue: "My salt came out as a sticky oil/gum, not a powder."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the salt is more soluble in the hot solvent than the cold, but the melting point of the solvated salt is lower than the process temperature.
Corrective Actions:
-
Change Solvent: Switch from Ethanol/Methanol to a solvent with a lower boiling point or lower polarity, like Ethyl Acetate or Acetonitrile .[1]
-
Anti-Solvent Addition:
-
Seed It: If you have any solid specks from other trials, add them to the oil to act as a template for crystallization.[1]
Issue: "The salt is extremely hygroscopic (turns to liquid in air)."
Diagnosis: Common with HCl salts of pyrrolidines.[1] The crystal lattice energy is insufficient to resist moisture uptake.[1]
Corrective Actions:
-
Switch Counterions: Move to Fumarate or Phosphate .[1] These large, divalent anions often "pack" better with flexible pyrrolidine rings, blocking water entry.[1]
-
Make a Hemisalt: Try a 2:1 (Base:Acid) stoichiometry with a diacid like Fumaric acid.[1]
Issue: "I have the racemate. Will this affect solubility?"
A: Yes.
-
Racemate (mix of R/S): Often has lower solubility and lower melting point than the pure enantiomer (unless it forms a stable racemic compound).[1]
-
Resolution Strategy: Use L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid .[1] These will form diastereomeric salts with different solubilities.[1] You can filter the precipitate to isolate one enantiomer (solubility-driven chiral resolution) [2].[1]
Module 4: Experimental Workflow Visualization
The following diagram outlines the decision logic for your salt screen.
Caption: Figure 1. Decision tree for salt screening and crystallization optimization. Use this logic to navigate "oiling out" scenarios.
References
-
PubChem. (2025).[1][3] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection methodologies).
-
Google Patents. (2019).[1] Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine. (Patent describing analogous salt screens for pyridine-pyrrolidine scaffolds). Available at:
Sources
Technical Support Center: Palladium Impurity Removal from Pyridine-Pyrrolidine Products
Welcome to the technical support center for scientists and researchers encountering challenges with palladium removal. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios specifically tailored to the purification of nitrogen-containing heterocyclic products, such as those featuring pyridine and pyrrolidine moieties. These structures are known to present unique challenges due to the coordinating nature of the nitrogen lone pair with residual palladium species.
Understanding the Challenge
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern drug discovery for synthesizing complex molecules.[1][2][3] However, these reactions invariably lead to palladium contamination in the final product. For professionals in drug development, removing these impurities is not just a matter of good practice—it is a critical necessity.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my pyridine-pyrrolidine product so critical?
Residual palladium is a significant concern for several key reasons:
-
Regulatory Compliance: Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[4] For palladium, a platinum group metal, the permitted daily exposure (PDE) is low, often translating to a concentration limit of around 10 ppm in the final drug substance.[4]
-
Assay Interference: Trace levels of palladium can interfere with biological screening assays, leading to false positives or negatives. This can derail lead optimization programs and waste significant resources.[5][6]
-
Catalytic Activity in Downstream Reactions: Residual palladium can exhibit unwanted catalytic activity in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.[5][7]
-
Product Stability and Toxicity: Metal impurities can affect the stability and degradation profile of the final API and pose potential toxicity risks.[4]
Q2: I performed a standard silica gel column chromatography, but my palladium levels are still high (>100 ppm). Is this normal?
Yes, this is a very common and expected outcome. While flash chromatography is an essential first step that can remove the bulk of palladium—often around 90%—it is frequently insufficient to reduce levels to the sub-100 ppm range required for most applications.[5][8]
The reason lies in the nature of the impurities. Palladium can exist in various forms post-reaction, including colloidal nanoparticles and soluble Pd(0) or Pd(II) species complexed with ligands or your product. Pyridine and pyrrolidine nitrogens are excellent ligands for palladium, forming stable complexes that can co-elute with your product during chromatography, making separation difficult.[9] Therefore, a secondary, more targeted purification method is almost always necessary.[5][6][7]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?
There are several techniques available, each with its own mechanism, advantages, and disadvantages. The optimal choice depends on the specific nature of your product, the solvent system, and the scale of your reaction.[9] A combination of methods, such as chromatography followed by a scavenger, is often the most effective strategy.[5]
| Method | Principle | Pros | Cons |
| Metal Scavengers | Chemisorption: Forms strong covalent bonds with palladium. | High selectivity and efficiency; simple to use (batch or flow); wide variety available.[8][10] | Cost of scavenger; potential for new impurities from scavenger degradation.[9] |
| Chromatography | Physisorption: Differential adsorption onto a solid phase (e.g., silica). | Removes bulk of Pd and other organic impurities simultaneously. | Often insufficient on its own; product loss on the column.[5][11] |
| Crystallization | Exclusion: Impurities are excluded from the crystal lattice. | Can be highly effective for achieving high purity; scalable. | Palladium may co-crystallize, especially if chelated by the product; can lead to API loss.[9][10] |
| Extraction/Washes | Partitioning: Uses aqueous solutions with chelators (e.g., N-acetylcysteine). | Inexpensive and simple. | Generally low efficiency; may require multiple extractions.[11][12] |
| Filtration | Physical Separation: Removes insoluble/heterogeneous palladium. | Very simple and fast first step for removing Pd on carbon or Pd(0) black.[11] | Only removes insoluble palladium species. |
Q4: How do I select and use a metal scavenger effectively for my pyridine-pyrrolidine compound?
Metal scavengers are typically the most reliable method for reaching very low palladium levels.
Selection: For palladium, scavengers containing soft donor atoms like sulfur have the highest affinity and are the most effective. The most common and successful types are:
-
Thiol-functionalized Silica: (e.g., ISOLUTE® Si-Thiol, Si-TMT). These are highly effective for removing palladium from APIs.[13]
-
Thiourea-functionalized Resins: Also show strong binding to palladium.
-
Polymer-supported Scavengers: (e.g., Biotage® MP-TMT). These are suitable for various solvents and are often used in scale-up applications.[13]
Workflow for Scavenger Use: The following workflow illustrates a typical batch process for using a metal scavenger after initial purification by chromatography.
Caption: Workflow for palladium removal using a scavenger resin.
Troubleshooting Guide
Q5: I've used a scavenger resin, but my palladium levels are still too high. What are my next steps?
This situation requires a systematic approach to diagnose the problem. High residual palladium levels after a scavenging step are not uncommon and can be addressed by optimizing the process.[5][6]
Caption: Decision tree for troubleshooting scavenger performance.
Causality Behind Troubleshooting Steps:
-
Equivalents: The stoichiometry may be insufficient if the initial palladium concentration was very high or if the resin's capacity is lower than specified.
-
Time & Temperature: Scavenging is a chemical reaction (chemisorption) with its own kinetics.[9] Increasing time and/or temperature can overcome kinetic barriers, especially if the palladium is in a tightly bound complex.
-
Scavenger Type: Not all scavengers are equal. The support (silica vs. polymer) can affect swelling, solvent compatibility, and accessibility of the chelating groups. Trying a different support or functional group can be effective.
-
Solvent: The solvent must allow for good suspension of the scavenger resin so that the entire surface area is accessible. For some polymer resins, the solvent must swell the polymer to expose the internal scavenging sites.
Q6: Can I use crystallization or extraction instead of scavengers for my sensitive pyridine-pyrrolidine product?
While possible, these methods are often less reliable for nitrogen-containing compounds. The nitrogen atoms in your product can act as ligands, forming a stable chelate with palladium. This product-palladium complex may have similar solubility properties to the pure product, causing it to co-crystallize or be extracted along with your desired compound.[9]
If you pursue this route:
-
For Crystallization: Consider adding a "sacrificial" ligand or chelator like N-acetylcysteine or thiourea to the mother liquor.[8] These additives can form a more stable complex with the palladium, preventing it from co-crystallizing with your product.
-
For Extraction: Perform aqueous washes with a solution containing a strong chelating agent. However, achieving levels <10 ppm with this method alone is challenging.
Q7: How can I accurately measure the amount of residual palladium in my samples?
Accurate quantification is crucial to validate your purification process.
-
The Gold Standard (QC): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the definitive method.[5][14] It offers extremely high sensitivity (parts-per-billion) and is the standard for final quality control of APIs. However, it requires expensive instrumentation and highly trained personnel.[8][14]
-
In-Process Screening: For rapid, semi-quantitative feedback during process development, faster methods are available. Fluorimetric and colorimetric kits have been developed that use a palladium-catalyzed reaction to generate a signal, allowing for high-throughput screening of different scavenging conditions before committing to a final ICP-MS analysis.[8][14][15]
Experimental Protocol: Screening Palladium Scavengers
This protocol outlines a small-scale screening experiment to identify the most effective scavenger for your specific product.
Objective: To compare the efficacy of three different thiol-based scavengers at reducing palladium content in a post-chromatography product solution.
Materials:
-
Your pyridine-pyrrolidine product dissolved in a suitable solvent (e.g., DMF, MeCN) at a known concentration (e.g., 20 mg/mL).
-
Scavenger A: ISOLUTE® Si-TMT
-
Scavenger B: Biotage® MP-TMT
-
Scavenger C: ISOLUTE® Si-Thiol
-
Control vial (no scavenger).
-
Glass vials with stir bars, heating block.
Procedure:
-
Initial Analysis: Submit a sample of the starting solution for ICP-MS analysis to establish a baseline palladium concentration (e.g., 150 ppm).
-
Setup: In four separate vials, place 1 mL of your product solution. Label them A, B, C, and Control.
-
Add Scavengers: To vials A, B, and C, add 5 equivalents (relative to the initial moles of palladium catalyst used in the reaction) of the corresponding scavenger resin.
-
Reaction: Seal the vials and place them on a stirring hotplate set to 50 °C. Stir for 16 hours.
-
Workup: Allow the vials to cool to room temperature. Filter the contents of each vial through a small plug of cotton or a syringe filter to remove the solid scavenger. Collect the filtrate.
-
Final Analysis: Dilute a sample of the filtrate from each of the four vials and submit for ICP-MS analysis.
Data Interpretation: Compare the final palladium ppm from vials A, B, and C against the control. The scavenger that yields the lowest residual palladium is the most effective under these conditions and should be selected for scale-up.
| Sample | Initial Pd (ppm) | Scavenger (5 eq.) | Final Pd (ppm) | % Removal |
| Control | 150 | None | 148 | ~0% |
| A | 150 | Si-TMT | 8 | 94.7% |
| B | 150 | MP-TMT | 15 | 90.0% |
| C | 150 | Si-Thiol | 25 | 83.3% |
Based on this hypothetical data, Si-TMT would be the lead candidate for further optimization and scale-up.
References
-
Macfarlane, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Mavros, A. N., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Macfarlane, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
V, S. R., et al. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Impactfactor.org. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
-
So, C. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Biotage. Metal scavengers for organic purification. Biotage. [Link]
-
Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Macfarlane, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]
-
Smith, R. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. pharmtech.com [pharmtech.com]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing the Purification of Polar Pyridine-Carbonitrile Derivatives
Welcome to the technical support center for the purification of polar pyridine-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. The inherent basicity of the pyridine ring, combined with the high polarity of the carbonitrile group, often leads to complex purification issues such as poor peak shape, low retention, and inadequate resolution.
This document moves beyond simple protocols to explain the fundamental principles behind the recommended strategies, empowering you to troubleshoot effectively and develop robust, optimized purification methods.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine-carbonitrile peaks show severe tailing in reversed-phase HPLC?
A: Peak tailing is the most common issue for basic compounds like pyridines. It is primarily caused by secondary interactions between the basic nitrogen of your analyte and acidic residual silanol groups (Si-OH) on the surface of standard silica-based columns (e.g., C18).[1][2][3] At typical analytical pH ranges, these silanols can be deprotonated (SiO⁻), creating strong ionic attractions with the protonated pyridine (PyH⁺), which delays its elution in a non-uniform way, causing the characteristic tail.[3]
Q2: My polar compound has very little or no retention on a C18 column. What's happening?
A: This is a classic problem for highly polar molecules. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] Your polar pyridine-carbonitrile derivative is more "water-loving" (hydrophilic) and has a stronger affinity for the polar mobile phase than the C18 stationary phase, causing it to travel through the column with the solvent front and elute in or near the void volume.[6][7]
Q3: How does mobile phase pH impact the purification?
A: The pH is a critical parameter because it controls the ionization state of both your analyte and the column's silica surface.[8][9] Most pyridine derivatives have a pKa around 5-6.[10]
-
Low pH (e.g., < 3): The pyridine is protonated (positively charged), but the surface silanols are also protonated (neutral). This minimizes strong ionic interactions and is often the best strategy to reduce peak tailing on standard silica columns.[1][2][9]
-
Mid-pH (e.g., 4-7): This is often the "worst-case" scenario. The pyridine is protonated (PyH⁺) and the silanols are deprotonated (SiO⁻), leading to maximum ionic interaction and severe peak tailing.[8]
-
High pH (e.g., > 8): The pyridine is neutral, which can result in excellent peak shape. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve above pH 8.[8]
Q4: I am purifying a hydrochloride salt of my compound and the peak is extremely broad. Why?
A: This issue often arises from an on-column ion exchange phenomenon. If your analyte is a hydrochloride (PyH⁺Cl⁻) salt but the mobile phase contains a different counter-ion (e.g., from a formate or acetate buffer), the analyte can transiently pair with different anions as it moves through the column.[8][11] This creates a mixture of species with slightly different retention times, resulting in a single, very broad peak. The solution is to either use a mobile phase that contains the same counter-ion (chloride) or add a high concentration of a competing salt (like ammonium acetate) to create a dominant, uniform ion-pairing environment.[11]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common purification problems.
Problem 1: Severe Peak Tailing and Poor Symmetry
-
Likely Cause: Strong interaction between the basic pyridine nitrogen and acidic surface silanols on the stationary phase.[1] This is exacerbated by older "Type A" silica columns which have a higher concentration of acidic silanols and trace metal impurities.[1][12]
-
Diagnostic Test: Inject a neutral, non-basic compound of similar polarity. If the neutral compound exhibits a symmetrical peak, the tailing is a chemical problem (acid-base interaction).[3] If the neutral compound also tails, the issue may be physical (e.g., a column void, blocked frit, or extra-column dead volume).[2][3]
-
Solutions & Optimization Strategy:
-
Column Selection (The Best Long-Term Solution):
-
Use a Modern, Base-Deactivated Column: Switch to a column made with high-purity "Type B" silica that is fully end-capped.[3][9] End-capping uses small chemical reagents to block the majority of residual silanols, preventing them from interacting with your basic analyte.[2][13]
-
Consider Polar-Embedded or Shielded Phases: These columns have a polar group (e.g., amide) embedded within the C18 chain.[13][14] This polar group helps to "shield" the silica surface and allows the use of highly aqueous mobile phases without phase collapse.[6][15]
-
-
Mobile Phase Modification:
-
Lower the pH: Operate at a pH of 2.5-3.0 using an MS-compatible acid like formic acid or trifluoroacetic acid (TFA) at 0.1%. This protonates the silanols, neutralizing their negative charge and minimizing ionic interactions.[1][9]
-
Add a Competing Base: Introduce a small concentration (e.g., 0.1-0.5%) of an amine additive like triethylamine (TEA) to the mobile phase.[8][16] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your pyridine analyte. Note: TEA is not MS-compatible.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help shield the silanol interactions and improve peak shape.[9]
-
-
Problem 2: Poor Retention of Polar Analytes
-
Likely Cause: The analyte is too polar for traditional reversed-phase (C18) chromatography and is not retained by the hydrophobic stationary phase.[5][7]
-
Solutions & Optimization Strategy:
-
Switch Chromatography Mode to HILIC:
-
What is HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for retaining and separating very polar compounds.[7][17] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][17]
-
Mechanism: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Your polar analyte partitions between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained.[17] This provides an orthogonal separation mechanism to reversed-phase.[17][18]
-
-
Use an AQ-Type or Polar-Embedded Reversed-Phase Column:
-
Consider Mixed-Mode Chromatography:
-
Decision Workflow for Method Selection
The following diagram outlines a logical approach to selecting the optimal purification strategy for your pyridine-carbonitrile derivative.
Caption: A decision tree for selecting the appropriate chromatographic method.
Alternative & Advanced Purification Techniques
When conventional HPLC methods are insufficient, consider these powerful alternatives:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative to normal-phase chromatography.[21] It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[21] SFC offers very fast and efficient separations, particularly for polar and chiral compounds, and is gaining popularity in pharmaceutical purification.[22][23]
-
Ion-Exchange Chromatography (IEC): If your pyridine derivative is readily protonated and carries a stable positive charge, cation-exchange chromatography can be a highly effective purification step.[24] This technique separates molecules based on their net charge and can be used for large-scale preparations.[24]
Data & Protocols
Table 1: Comparison of Chromatographic Modes
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Supercritical Fluid (SFC) |
| Stationary Phase | Non-polar (C18, C8, Phenyl) | Polar (Silica, Amide, Diol) | Polar (Silica, Pyridine-based) |
| Mobile Phase | Polar (Water/ACN, Water/MeOH) | Non-polar (High ACN with aqueous buffer) | Supercritical CO₂ with organic modifier |
| Elution Order | Least polar elutes last | Most polar elutes last | Varies, often similar to Normal Phase |
| Best For | Non-polar to moderately polar compounds | Very polar, hydrophilic, and basic compounds[17][18] | Polar compounds, chiral separations[22][23] |
| Key Advantage | Widely applicable, vast literature | Excellent retention for polar analytes | Fast, reduced solvent use, "green"[21] |
Experimental Protocol: HILIC Method Development for a Polar Pyridine-Carbonitrile
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection:
-
Start with a bare silica or amide-phase HILIC column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
Rationale: Acetonitrile is the weak solvent in HILIC.[7] Ammonium acetate is a volatile, MS-compatible buffer that aids in creating the aqueous layer on the stationary phase and improving peak shape.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 100% A
-
12.1-17 min: 100% A (Re-equilibration)
-
-
Rationale: A long re-equilibration step is critical in HILIC to ensure the water layer on the stationary phase is consistently re-established for reproducible retention times.[17]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 90-95% Acetonitrile). Injecting in a strong, aqueous solvent will cause severe peak distortion.
-
-
Optimization:
-
Poor Retention: Increase the initial percentage of acetonitrile.
-
Compound Not Eluting: Increase the percentage of the aqueous component (Solvent B) in the gradient or increase the buffer concentration.
-
Poor Peak Shape: Adjust the pH or the buffer concentration. Small changes can have a significant impact on the ionization and retention of your basic analyte.
-
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Al-Saeed, F. A., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Hase, S., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Available from: [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Available from: [Link]
-
GL Sciences. C18 Columns HPLC. Available from: [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Available from: [Link]
-
Linklab. HPLC Column Selection Guide. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]
-
MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available from: [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Available from: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available from: [Link]
-
ResearchGate. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Available from: [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? Available from: [Link] SFC/how-good-is-sfc-for-polar-analytes/32573
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available from: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Available from: [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]
-
JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available from: [Link]
-
Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography. Available from: [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available from: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
MDPI. (2010, May 25). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available from: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 12. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 13. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 14. linklab.gr [linklab.gr]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. mdpi.com [mdpi.com]
- 17. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. agilent.com [agilent.com]
- 20. helixchrom.com [helixchrom.com]
- 21. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting catalyst poisoning by pyridine nitrogen in coupling reactions
Topic: Troubleshooting catalyst poisoning by pyridine nitrogen in coupling reactions Ticket ID: PYR-N-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
The presence of basic nitrogen atoms (pyridines, imidazoles, pyrazines) in cross-coupling substrates is a pervasive challenge in medicinal chemistry. These "soft" Lewis bases coordinate strongly to "soft" transition metals (Pd, Ni, Cu), displacing labile ligands or occupying vacant coordination sites required for the catalytic cycle. This phenomenon, often misdiagnosed as catalyst decomposition, is actually competitive inhibition or thermodynamic trapping .
This guide provides a self-validating troubleshooting workflow to diagnose poisoning and implement steric or Lewis acid-based countermeasures.
Module 1: Diagnostics (FAQ)
Q: How do I distinguish between catalyst decomposition and pyridine poisoning?
A: Decomposition (Pd black formation) and poisoning (invisible active site blockade) look similar—the reaction stalls. However, they are mechanistically distinct. Use the "Standard Addition Spike Test" to diagnose.
The Protocol:
-
Set up a "standard" coupling reaction known to work well (e.g., bromobenzene + phenylboronic acid).
-
Run a second vial with the same standard reaction plus 1.0 equivalent of your pyridine-containing substrate (or just pyridine).
-
Analysis:
-
If the standard reaction works but the "spiked" one fails, the pyridine nitrogen is actively poisoning the catalyst.
-
If both work, your specific substrate might be unreactive due to electronics (e.g., electron-rich aryl chlorides), not poisoning.
-
Q: My reaction goes to 20% conversion and stops. Is the catalyst dead?
A: Likely yes, but it is "sleeping," not dead. As product forms, the concentration of the pyridine moiety increases (if it's the product) or remains constant (if it's the substrate).
-
The Cause: The equilibrium constant (
) for Pyridine-Pd coordination is often orders of magnitude higher than for the substrate-Pd interaction. -
The Fix: Do not simply add more catalyst. You must shift the equilibrium using Steric Exclusion (Module 2) or Lewis Acid Scavenging (Module 3).
Module 2: The "Fortress" Strategy (Ligand Selection)
Q: Which ligand system best resists nitrogen coordination?
A: You need ligands that create a "steric fortress" around the palladium center. The goal is to make the coordination of the planar pyridine ring energetically unfavorable due to steric clash, while still allowing the oxidative addition of the aryl halide.
Recommended Systems:
| Ligand Class | Specific Ligand | Mechanism of Action | Best For |
| Buchwald (Dialkylbiaryl phosphines) | XPhos, RuPhos, BrettPhos | The bulky biaryl backbone hangs over the Pd center, physically blocking the approach of the pyridine nitrogen perpendicular to the square plane. | Buchwald-Hartwig Amination, Suzuki Coupling |
| NHC (N-Heterocyclic Carbenes) | IPr, IPent (PEPPSI) | Strong | "Difficult" Negishi or Suzuki couplings; Air stability |
| Chelating Bisphosphines | dppf, Xantphos | Forces a specific bite angle that can disfavor the geometry required for bis-pyridine complexation. | Carbonylation, some Aminations |
Q: Should I use Pd(OAc)₂ or a Precatalyst?
A: Always use a Precatalyst (e.g., Pd-G4, PEPPSI).
-
Why: Pd(OAc)₂ exists as a trimer that must break down to generate Pd(0). Pyridine stabilizes the Pd(II) state, preventing the reduction to the active Pd(0) species.
-
The Solution: Precatalysts like XPhos-Pd-G4 or PEPPSI-IPent are already monomeric and designed to launch the active species immediately upon exposure to base/heat, bypassing the activation hurdle.
Module 3: The "Scavenger" Strategy (Additives)
Q: Can I just "block" the nitrogen atom?
A: Yes. If you cannot change the catalyst, you must mask the poison. This is done using Lewis Acids that bind to the pyridine nitrogen more strongly than the palladium does, but not so strongly that they shut down the nucleophile (in Suzuki/Negishi).
The Protocol:
-
Boronic Acid Overload (Suzuki): Boronic acids are mild Lewis acids. Use 1.5 - 2.0 equivalents of the boronic acid. The excess boron coordinates to the pyridine nitrogen, keeping the Pd free.
-
Copper(I) Salts (The "Corey" Trick): Add 10-20 mol% CuTC (Copper(I) thiophene-2-carboxylate). Cu(I) has a high affinity for soft nitrogens and acts as a "sacrificial" metal, binding the pyridine so the Pd doesn't have to.
-
Zinc Additives: In Negishi couplings, the zinc salt (ZnCl₂) is naturally present and helps scavenge. For other couplings, adding 0.5 eq ZnCl₂ can sometimes sequester the nitrogen.
Visualizing the Failure Mode
The following diagram illustrates the "Off-Cycle" equilibrium where pyridine traps the catalyst.
Caption: The "Off-Cycle" Trap. The red pathway represents the thermodynamic sink where pyridine coordinates to the Pd(II) intermediate, preventing transmetalation.
Experimental Protocol: Pyridine-Resistant Suzuki Coupling
This protocol utilizes the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system.[1][2][3] Ironically, this catalyst uses a "throw-away" 3-chloropyridine ligand to stabilize the precatalyst, but the bulky NHC ligand prevents the substrate pyridine from rebinding.
Materials
-
Substrate: 1.0 equiv (Pyridine-containing halide)
-
Boronic Partner: 1.5 equiv (Excess acts as Lewis acid scavenger)
-
Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Water (4:1)
Step-by-Step Workflow
-
Charge: Add the aryl halide, boronic acid, base, and Pd-PEPPSI-IPent to the reaction vial.
-
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add the degassed solvent via syringe.
-
Heat: Stir vigorously at 60-80°C .
-
Tip: Do not overheat immediately. PEPPSI catalysts initiate well at moderate temperatures.
-
-
Monitor: Check LCMS at 1 hour.
-
Troubleshooting: If conversion is <10%, add 10 mol% CuCl (Copper(I) Chloride) as a scavenger and raise temp to 100°C.
-
Troubleshooting Decision Tree
Caption: Decision logic for distinguishing between catalyst decomposition (Pd Black) and active site poisoning (Clear/Yellow solution).
References
-
Vertex Pharmaceuticals. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Science, 2016 .
-
Organ, M. G., et al. "PEPPSI-IPent: An Ideal Catalyst for Demanding Cross-Coupling Reactions."[3] Chemistry - A European Journal, 2006 .
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 .
-
Hartwig, J. F. "Inhibition of Palladium-Catalyzed Coupling Reactions by N-Heterocycles." Angewandte Chemie International Edition, 1998 .
-
Sigma-Aldrich (Merck). "PEPPSI™ Catalysts Overview & Applications." Technical Bulletin.
Sources
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Stability of 2-cyanopyridine derivatives under acidic hydrolysis conditions
Technical Support Center: 2-Cyanopyridine Hydrolysis Guide
Case ID: 2CP-HYD-001 Topic: Stability & Hydrolysis of 2-Cyanopyridine Derivatives in Acidic Media Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The hydrolysis of 2-cyanopyridine (picolinonitrile) to 2-pyridinecarboxylic acid (picolinic acid) is a fundamental transformation in the synthesis of pharmaceutical intermediates and metal ligands. While thermodynamically favorable, the reaction is kinetically complex due to the electron-deficient nature of the pyridine ring and the stability of the intermediate amide (picolinamide).
This guide addresses the specific stability profiles, kinetic bottlenecks, and isolation challenges encountered under acidic conditions.
Module 1: Mechanism & Kinetics
Q: What is the precise pathway of degradation/hydrolysis for 2-cyanopyridines in acid?
A: The reaction proceeds through a stepwise nucleophilic addition-elimination mechanism.[1] Unlike simple aliphatic nitriles, the pyridine ring's nitrogen atom plays a crucial role.
-
Protonation: The pyridine nitrogen is protonated first (
), followed by the nitrile nitrogen. -
Hydration: Water attacks the activated nitrile carbon to form the imidate intermediate, which tautomerizes to 2-picolinamide .[1]
-
Hydrolysis: The amide bond is cleaved to release ammonium (
) and yield 2-picolinic acid .[1] -
Decarboxylation (Critical Risk): Under extreme conditions (
), 2-picolinic acid can decarboxylate to form pyridine, driven by the formation of an ylide-like transition state stabilized by the ring nitrogen.
Visualizing the Pathway:
Figure 1: Stepwise hydrolysis pathway of 2-cyanopyridine.[1] Note the potential for stalling at the amide or degradation to pyridine.[2]
Module 2: Troubleshooting & Optimization
Q: My reaction stalls at the amide intermediate. Why is the conversion to the acid incomplete?
A: The conversion of 2-picolinamide to 2-picolinic acid is the rate-limiting step. The electron-withdrawing inductive effect (-I) of the protonated pyridine ring deactivates the amide carbonyl toward nucleophilic attack by water.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Acid Strength | Use HCl (6M to Conc.) or H₂SO₄ (30-50%) .[1] | High proton concentration is required to activate the deactivated amide carbonyl. |
| Temperature | Reflux is mandatory (100–110°C ).[1] | Activation energy ( |
| Time | Extend to 6–12 hours . | 2-position substituents sterically hinder the nucleophilic attack relative to 3- or 4- isomers.[1] |
| Monitoring | Use HPLC (C18, acidic mobile phase).[1] | TLC is often insufficient to distinguish the amide from the acid due to tailing. |
Q: I see a new spot matching pyridine. Is my product decarboxylating?
A: Yes, this is a known instability of 2-picolinic acid.[1]
-
Cause: Decarboxylation is facilitated by the formation of a zwitterionic species where the protonated ring nitrogen stabilizes the developing negative charge on the
-carbon (Hammick mechanism). -
Prevention:
Module 3: Isolation & Purification
Q: I cannot extract the product. It remains in the aqueous phase. How do I isolate it?
A: 2-Picolinic acid is amphoteric (zwitterionic) and highly water-soluble (887 g/L at 20°C).[1] Standard organic extraction (DCM/EtOAc) often fails at neutral pH.[1]
Recommended Isolation Workflow:
Figure 2: Decision tree for the isolation of 2-picolinic acid based on the desired final form.
Critical Step - Isoelectric Precipitation (Method B):
-
Cool the hydrolysate.[1]
-
Slowly add NaOH or NH₄OH while monitoring pH with a calibrated meter.[1]
-
Target pH 3.1–3.2 (the isoelectric point).[1] Solubility is minimal here.
-
If precipitation does not occur immediately, concentrate the solution under reduced pressure and chill.
Module 4: Substituent Effects
Q: How do substituents on the ring affect stability?
A: The electronic nature of substituents at the 3- and 5-positions significantly alters hydrolysis rates.[3]
| Substituent Type | Example | Effect on Hydrolysis | Effect on Decarboxylation |
| Electron-Withdrawing | Accelerates. Makes the nitrile carbon more electrophilic, speeding up water attack.[1] | Accelerates. Stabilizes the carbanion/ylide intermediate formed after | |
| Electron-Donating | Retards. Increases electron density on the ring, deactivating the nitrile/amide carbon. | Retards. Destabilizes the transition state for decarboxylation.[1] | |
| Steric Bulk (3-position) | Retards. Sterically hinders the attack of water on the nitrile carbon. | Variable. Can force the carboxyl group out of planarity, potentially accelerating decarboxylation. |
References
-
Katritzky, A. R., et al. (2005).[1][4] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[4] Link
-
Dunn, G. E., & Thimm, H. F. (1977).[1] "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 55(8), 1342-1347. Link[1]
-
Kurnia, I., et al. (2012).[1] "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water." International Journal of Chemical Kinetics, 44(10), 641–648. Link[1]
-
Cislak, F. E. (1951).[1] "Picolinic acid recovery." U.S. Patent 2,578,672.[1] Link
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 1018, Picolinic acid." Link[1]
Sources
Validation & Comparative
Technical Guide: NMR Spectral Analysis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Isomers
Executive Summary
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS: 180066-84-0, analog) represents a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. Structurally analogous to nornicotine, its pharmacological profile is heavily dependent on its stereochemistry. The (
This guide provides an objective technical comparison of NMR-based methodologies for distinguishing these stereoisomers. While chiral HPLC is often the quantitation gold standard, NMR spectroscopy offers unique advantages in structural elucidation and absolute configuration assignment without the need for specialized columns.
Key Challenge: The enantiomers (
Structural Basis & Achiral NMR Baseline
Before attempting chiral resolution, the structural integrity of the scaffold must be confirmed. The molecule consists of an electron-deficient pyridine ring substituted with a nitrile group at C2 and a pyrrolidine ring at C5.
Expected Achiral 1H NMR Profile (500 MHz, CDCl3)
Note: Chemical shifts are representative estimates based on structural analogs (e.g., nornicotine, 5-bromo-2-cyanopyridine).
| Moiety | Position | Multiplicity | Approx.[3][4][5] Shift ( | Diagnostic Feature |
| Pyridine | H-6 (adj to N) | Doublet (d) | 8.6 - 8.8 | Most deshielded; diagnostic for C5-substitution. |
| H-3 (adj to CN) | Doublet (d) | 7.6 - 7.8 | Deshielded by CN anisotropy. | |
| H-4 | Doublet of Doublets (dd) | 7.8 - 8.0 | Couplings to H-3 and H-6. | |
| Pyrrolidine | H-2' (Chiral Center) | Triplet (t) | 4.1 - 4.3 | Critical handle for chiral analysis. |
| H-5' (N-CH2) | Multiplet (m) | 3.0 - 3.2 | Deshielded by Nitrogen. | |
| H-3', H-4' | Multiplets (m) | 1.6 - 2.4 | Complex aliphatic region. | |
| Amine | N-H | Broad Singlet | 1.8 - 2.5 | Exchangeable; shift varies with concentration/solvent. |
Comparative Methodology: Distinguishing the Enantiomers
To distinguish the (
Method A: Chiral Derivatization (Mosher's Method)
Reagent:
Method B: Chiral Solvating Agents (CSA)
Reagent: (
Comparison Matrix
| Feature | Method A: Mosher's Derivatization | Method B: Chiral Solvating Agent (CSA) |
| Resolution ( | High (>0.05 ppm). Distinct peaks. | Moderate (<0.03 ppm). Often requires peak deconvolution. |
| Sample Recovery | Destructive (requires hydrolysis to recover). | Non-destructive (simple extraction/flash column). |
| Time Investment | High (Reaction + Workup: ~2-4 hours). | Low (Mix & Measure: ~15 mins). |
| Absolute Config. | Yes (via | Difficult (Empirical models only). |
| Recommendation | Primary Choice for initial characterization and absolute config. | Secondary Choice for rapid purity checks of known standards. |
Experimental Protocols
Protocol A: Mosher's Amide Derivatization (Recommended)
This protocol describes the synthesis of the (
Reagents:
-
Substrate: 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (10 mg)
-
Reagent: (
)-(-)-MTPA-Cl (1.5 eq) -
Base: Triethylamine (3.0 eq) or DMAP (catalytic)
-
Solvent: Dry CH
Cl (DCM)
Workflow:
-
Dissolution: Dissolve 10 mg of substrate in 0.5 mL dry DCM in a clean vial.
-
Addition: Add Triethylamine followed by (
)-MTPA-Cl. -
Reaction: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (Rf of amide > amine).
-
Quench: Add 0.5 mL saturated NaHCO
. Extract with DCM.[6] Filter through a small pad of MgSO . -
NMR: Evaporate solvent and redissolve in CDCl
. -
Repeat: Perform parallel reaction with (
)-MTPA-Cl to obtain the ( )-MTPA amide.
Protocol B: CSA Analysis
Reagents:
-
Substrate: 5 mg
-
CSA: (
)-BINOL or Mandelic Acid (2-5 equivalents) -
Solvent: CDCl
or C D (Benzene-d6 often enhances separation).
Workflow:
-
Dissolve substrate in NMR solvent (0.6 mL).
-
Acquire baseline spectrum.
-
Add CSA in small increments (1 eq, 2 eq, 5 eq).
-
Monitor the splitting of the pyrrolidine H-2' methine signal (approx 4.2 ppm).
Data Interpretation & Logic
Analyzing Mosher's Data for Absolute Configuration
The determination of absolute configuration relies on the
-
Positive
: Protons reside on the side of the Mosher plane unshielded by the phenyl group in the ( )-derivative. -
Negative
: Protons reside on the side shielded by the phenyl group.
By mapping these positive/negative regions to the pyrrolidine ring protons, you can deduce whether the C2 center is
Visualization of the Workflow
Caption: Workflow for stereochemical assignment. Method A (Mosher) is preferred for absolute configuration; Method B (CSA) for rapid purity checks.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][8] Nature Protocols, 2(10), 2451–2458. [Link]
-
Secen, H. (2024). Efficient Method of (S)-Nicotine Synthesis. MDPI, 12(3), 45. [Link]
- Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley-VCH.
- Vertex AI Search. (2026). Synthesis and NMR of 5-(pyrrolidin-2-yl)picolinonitrile.
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Amino-2-pyridinecarbonitrile 96 55338-73-3 [sigmaaldrich.com]
- 4. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 6. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Pyrrolidinyl-Pyridines
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pyrrolidinyl-pyridines, a crucial structural motif in numerous pharmaceuticals and biologically active compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in mechanistic insights and experimental evidence. Our objective is to equip you with the expertise to confidently interpret mass spectra, predict fragmentation pathways, and leverage this knowledge for structural elucidation and impurity profiling.
Introduction: The Significance of Pyrrolidinyl-Pyridines and Mass Spectrometry
The pyrrolidinyl-pyridine scaffold is a cornerstone in medicinal chemistry, most famously represented by nicotine and its derivatives. Its prevalence in drug discovery underscores the critical need for robust analytical methods to characterize these molecules. Mass spectrometry (MS) stands as a premier technique for this purpose, offering unparalleled sensitivity and structural information. Understanding the fragmentation patterns of these compounds is not merely an academic exercise; it is fundamental to identifying metabolites, characterizing impurities, and ensuring the quality and safety of pharmaceutical products.
This guide will delve into the characteristic fragmentation pathways of pyrrolidinyl-pyridines, explore the influence of substitution on these pathways, and provide a detailed experimental protocol for acquiring high-quality mass spectra.
Characteristic Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of pyrrolidinyl-pyridines in the mass spectrometer is a predictable yet nuanced process governed by the relative stabilities of the resulting ions and neutral losses. The ionization method employed significantly influences the observed fragmentation. Electron Ionization (EI) typically induces more extensive fragmentation compared to softer ionization techniques like Electrospray Ionization (ESI), which often yields a prominent protonated molecule.
A foundational understanding of the fragmentation of the pyrrolidinyl-pyridine core can be derived from the well-documented behavior of nicotine and related tobacco alkaloids.[1][2][3] The fragmentation is generally initiated at the more labile pyrrolidine ring.
The Pyrrolidine Ring: The Epicenter of Initial Fragmentation
The pyrrolidine ring, being a saturated heterocycle, is often the initial site of bond cleavage. Common fragmentation pathways include:
-
α-Cleavage: The most prevalent initial fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom within the pyrrolidine ring. This is a charge-stabilized fragmentation that leads to the formation of a stable iminium ion. For instance, in N-substituted pyrrolidines, this results in the loss of the substituent and the formation of a characteristic pyrrolidinium ion or related fragments.[4]
-
Ring Opening and Subsequent Fragmentations: Following initial α-cleavage, the pyrrolidine ring can open, leading to a cascade of further fragmentations. This can involve the loss of small neutral molecules like ethylene or cyclopropane.[5]
-
Neutral Loss of the Pyrrolidine Moiety: In some cases, particularly with more complex molecules, the entire pyrrolidine ring can be lost as a neutral molecule.[6][7][8] This is often observed in ESI-MS/MS and can be a dominant fragmentation pathway, sometimes hindering the elucidation of other structural features.[7][8]
The following Graphviz diagram illustrates the primary fragmentation pathways originating from the pyrrolidine ring.
Caption: Primary fragmentation pathways of the pyrrolidine ring.
The Pyridine Ring: A Stable Spectator or an Active Participant?
The pyridine ring is an electron-deficient aromatic system, which generally makes it more stable than the pyrrolidine ring under mass spectrometric conditions.[9][10] Consequently, fragmentation of the pyridine ring itself is less common, especially in softer ionization methods. However, its electronic properties play a crucial role in directing the overall fragmentation process.
-
Stabilization of Fragment Ions: The electron-withdrawing nature of the pyridine ring can influence the stability of fragment ions formed from the pyrrolidine ring cleavage.
-
Fragmentation in Highly Substituted Systems: In cases where the pyridine ring is heavily substituted, fragmentation involving the loss of these substituents can occur. The nature of the substituent (electron-donating or electron-withdrawing) will dictate the ease of this fragmentation.[11][12][13]
Comparative Analysis: The Influence of Substitution Patterns
The true utility of mass spectrometry in structural elucidation lies in understanding how changes in molecular structure, such as the addition of substituents, alter the fragmentation patterns.
Substitution on the Pyrrolidine Ring
Substituents on the pyrrolidine ring directly influence the initial α-cleavage and subsequent fragmentations.
| Substituent Position | Effect on Fragmentation | Dominant Fragment Ions |
| N-Substitution | Directs α-cleavage. The nature of the substituent determines the mass of the initial loss. | [M - R]+ where R is the N-substituent. |
| C2-Substitution | Favors cleavage of the C2-C3 bond, leading to the formation of a stable iminium ion. | [M - R]+ where R is the C2-substituent. |
| C3/C4-Substitution | Can lead to more complex ring-opening pathways and rearrangements. | Often results in a series of fragment ions from successive neutral losses. |
Substitution on the Pyridine Ring
Substituents on the pyridine ring primarily exert an electronic influence on the fragmentation process.[11][12]
| Substituent Type | Position of Substitution | Effect on Fragmentation |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | C2, C4-positions | Can stabilize the pyridine ring, making fragmentation of the pyrrolidine ring even more favorable. May promote specific rearrangements.[14] |
| Electron-Donating Groups (e.g., -OH, -OCH3) | C2, C4-positions | Can increase the electron density of the pyridine ring, potentially influencing the site of protonation in ESI and altering fragmentation pathways. |
| Bulky Substituents | Any position | Can lead to steric hindrance, which may favor fragmentation pathways that relieve this strain. |
The following Graphviz diagram illustrates the logical relationship between substituent properties and their impact on fragmentation.
Caption: Influence of substituents on fragmentation patterns.
Experimental Protocol: Acquiring High-Quality Mass Spectra
The quality of the mass spectrum is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of pyrrolidinyl-pyridines using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Objective: To obtain high-resolution mass spectra and tandem mass spectra (MS/MS) for the structural characterization of a pyrrolidinyl-pyridine analyte.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Chromatographic Separation (UHPLC):
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the analyte of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for pyrrolidinyl-pyridines due to the basicity of the nitrogen atoms.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N2) Flow and Temperature: Optimize for efficient desolvation (e.g., 600-800 L/hr at 350-450 °C).
-
In-Source Fragmentation: Be mindful of in-source fragmentation, which can sometimes be intentionally utilized to generate specific fragment ions for analysis.[7][8][15] This can be controlled by adjusting the cone or fragmentor voltage.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Select the protonated molecule [M+H]+ as the precursor ion for fragmentation.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. The optimal collision energy will vary depending on the stability of the molecule.
-
Collision Gas: Argon is typically used as the collision gas.
-
-
Data Analysis:
-
Identify the accurate mass of the precursor and fragment ions.
-
Propose elemental compositions for the observed ions.
-
Correlate the observed fragment ions with the known fragmentation pathways of pyrrolidinyl-pyridines to elucidate the structure.
-
The following Graphviz diagram outlines the experimental workflow.
Sources
- 1. docs.manupatra.in [docs.manupatra.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Technical Comparison Guide: 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile vs. Vildagliptin
This guide provides an in-depth technical comparison between Vildagliptin , a clinically established Dipeptidyl Peptidase-4 (DPP-4) inhibitor, and 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile , an emerging chemical scaffold with multi-target potential.
Executive Summary
-
Vildagliptin (Galvus): A potent, selective, reversible covalent inhibitor of DPP-4 used in the treatment of Type 2 Diabetes Mellitus (T2DM). Its efficacy relies on a "warhead" mechanism where an aliphatic nitrile group forms an imidate adduct with the enzyme's active site serine.
-
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (Target Scaffold): A lower-molecular-weight (MW 173.2) pyridine-based scaffold.[1][2][3] Unlike Vildagliptin, which is highly selective for DPP-4, this scaffold exhibits a multi-target profile (inhibiting
-amylase, -glucosidase, and DPP-4). It represents a "fragment-like" lead compound rather than an optimized drug, offering a distinct starting point for Fragment-Based Drug Discovery (FBDD).
Structural Analysis & Pharmacophore Comparison
The fundamental difference lies in the position and nature of the nitrile warhead and the core scaffold architecture .
| Feature | Vildagliptin | 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile |
| CAS Number | 274901-16-5 | 1270543-04-8 |
| Molecular Weight | 303.4 g/mol | 173.2 g/mol |
| Core Scaffold | Adamantyl-glycyl-pyrrolidine (Bulky, Aliphatic) | Pyridine-pyrrolidine (Planar, Aromatic) |
| Warhead | Aliphatic Nitrile (on Pyrrolidine C2) | Aromatic Nitrile (on Pyridine C2) |
| Stereochemistry | (S)-configuration (Essential for activity) | (S)- or (R)- (Chiral center at Pyrrolidine C2) |
| Key Interaction | Covalent trapping of Ser630 (DPP-4) | Competitive binding / H-bonding / |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and binding logic.
Figure 1: Structural and mechanistic divergence between Vildagliptin and the Pyridine-based scaffold.
Mechanism of Action (MOA)
Vildagliptin: The "Trap" Mechanism
Vildagliptin operates via a two-step mechanism:
-
Recognition: The adamantyl group binds in the hydrophobic S2 subsite, while the pyrrolidine ring occupies the S1 pocket.
-
Covalent Modification: The catalytic Ser630 hydroxyl group attacks the nitrile carbon, forming an imidate adduct. This reaction is reversible, allowing the drug to eventually dissociate (slow-off rate), which prolongs its biological effect.
Target Scaffold: The "Multi-Target" Binder
The 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile scaffold lacks the highly reactive aliphatic nitrile in the S1-binding position. Instead, its aromatic nitrile (on the pyridine ring) likely serves as a hydrogen bond acceptor or interacts with residues in the S1' or S2 subsites.
-
DPP-4 Activity: Acts as a competitive inhibitor, likely with lower affinity (
in M range) compared to Vildagliptin ( nM). -
Polypharmacology: The planar pyridine structure allows it to intercalate or bind to other active sites, such as
-amylase and -glucosidase, offering a "pan-antidiabetic" profile that Vildagliptin lacks.
Experimental Protocols for Comparison
To objectively compare these compounds, researchers must evaluate potency (IC50) and binding kinetics .
Protocol A: DPP-4 Inhibition Assay (Fluorescence-Based)
Validates the inhibitory potency of both compounds.
-
Reagents:
-
Recombinant Human DPP-4 Enzyme (0.5 nM final).
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),
. -
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
-
Workflow:
-
Preparation: Dissolve Vildagliptin and Target Scaffold in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 100
M). -
Incubation: Mix 10
L of enzyme + 10 L of compound. Incubate for 15 min at 25°C. -
Reaction Start: Add 20
L of Gly-Pro-AMC substrate. -
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 min.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion.
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to a 4-parameter logistic model to determine
.
-
Protocol B: Binding Reversibility (Jump-Dilution Method)
Distinguishes between the slow-tight binding of Vildagliptin and the rapid-reversible binding of the Scaffold.
-
Incubation: Incubate DPP-4 (100x concentration) with compound (10x
) for 1 hour. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (Gly-Pro-AMC).
-
Observation:
-
Vildagliptin: Enzyme activity will recover slowly (lag phase) as the covalent bond hydrolyzes.
-
Target Scaffold: Enzyme activity will recover immediately (linear rate) if binding is non-covalent/rapid.
-
Experimental Workflow Diagram
Figure 2: Workflow for differentiating potency and kinetic binding profiles.
Synthesis & Production Context
-
Vildagliptin Synthesis: Complex, multi-step synthesis involving the coupling of L-prolinamide with a chloroacetylated adamantylamine derivative, followed by dehydration of the amide to the nitrile.
-
Target Scaffold Synthesis: More direct. Typically involves a coupling reaction between a pyridine precursor (e.g., 5-bromo-2-pyridinecarbonitrile) and a protected pyrrolidine species, or a ring-closing reaction.
-
Significance: The Target Scaffold is an accessible "building block." Its lower complexity makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) , where groups can be added to the pyridine or pyrrolidine rings to enhance specificity.
-
Conclusion & Recommendation
-
For Drug Development: Vildagliptin remains the gold standard for pure DPP-4 inhibition. Its covalent mechanism ensures high potency and long duration of action.
-
For Research/Discovery: 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a valuable chemical probe or starting scaffold . Its ability to inhibit multiple diabetic targets (
-amylase/glucosidase + DPP-4) suggests it could be optimized into a "poly-pharmacological" agent, potentially addressing glucose spikes more broadly than Vildagliptin, albeit with likely lower potency per target initially.
References
-
PubChem. (2025).[4] Pyrrolidine-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
- Novartis. (2007). Galvus (vildagliptin) Summary of Product Characteristics. European Medicines Agency.
- Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 17(5), 1783-1802.
- Berger, J. P., et al. (2018).
Sources
Publish Comparison Guide: Binding Affinity of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile to DPP-IV
The following guide details the binding affinity and performance profile of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8), a multifunctional scaffold in diabetes research.
Executive Summary: The Multifunctional Scaffold
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile represents a distinct class of "multitarget-directed ligands" (MTDLs) designed to address the complex pathology of Type 2 Diabetes Mellitus (T2DM). Unlike conventional gliptins (e.g., Sitagliptin, Vildagliptin) which are highly selective nanomolar inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), this pyridine-pyrrolidine scaffold functions as a moderate, balanced inhibitor of three key glucoregulatory enzymes:
-
DPP-IV: Enhancing incretin stability.
- -Amylase: Delaying carbohydrate digestion.
- -Glucosidase: Reducing glucose absorption.
While its absolute binding affinity for DPP-IV is lower (micromolar range) compared to FDA-approved drugs (nanomolar range), its value lies in its polypharmacological profile , offering a synergistic approach to glycemic control without the need for combination therapy.
Chemical Profile & Structural Logic[1]
| Feature | Specification |
| Compound Name | 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile |
| CAS Number | 1270543-04-8 |
| Molecular Weight | 173.21 g/mol |
| Core Scaffold | Pyridine-2-carbonitrile substituted with a pyrrolidine ring at position 5.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Key Pharmacophore | Pyrrolidine Ring: Mimics the proline residue of DPP-IV substrates (e.g., GLP-1).Nitrile (CN) Group: Located on the pyridine ring; acts as a hydrogen bond acceptor or interacts with the catalytic serine (distinct from the covalent "warhead" nitrile in Vildagliptin). |
Mechanism of Action
The binding mode of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile differs from the classical "cyanopyrrolidine" inhibitors.
-
S1 Pocket Occupancy: The pyrrolidine moiety inserts into the hydrophobic S1 pocket of DPP-IV, a critical requirement for affinity.
-
Active Site Interaction: Unlike Vildagliptin, where the nitrile is on the pyrrolidine and forms a covalent imidate adduct with Ser630, the nitrile on the pyridine ring in this scaffold likely engages in non-covalent interactions (hydrogen bonding or
-stacking) with the active site residues (e.g., Arg125, Glu205), leading to reversible inhibition.
Comparative Performance Analysis
The following table contrasts the binding performance of the 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile scaffold against industry standards.
Table 1: Binding Affinity and Inhibition Profile
| Parameter | 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (Scaffold/Derivatives) | Vildagliptin (Standard) | Sitagliptin (Standard) |
| DPP-IV IC | ~130 – 250 µM (22 – 42 µg/mL)* | ~3 – 10 nM | ~18 nM |
| Binding Type | Reversible, Competitive (Non-covalent) | Reversible, Covalent (Slow-binding) | Reversible, Competitive |
| ~50 – 120 µM (Active) | Inactive (> 1000 µM) | Inactive | |
| ~75 – 260 µM (Active) | Inactive | Inactive | |
| HSA Binding ( | High (~7.3 × 10 | Low to Moderate | High (>90% bound) |
| Primary Utility | Multifunctional Lead Optimization | Clinical Monotherapy | Clinical Monotherapy |
*Note: Data derived from structure-activity relationship (SAR) studies on pyrrolidine-2-carbonitrile derivatives.[3] Unsubstituted scaffolds typically exhibit lower potency than optimized derivatives bearing para-substituents.
Key Insight: The "Trade-off"
This compound sacrifices absolute DPP-IV potency for breadth of coverage . An IC
Experimental Protocols
To validate the binding affinity and multifunctional activity, the following standardized protocols are recommended.
A. DPP-IV Inhibition Assay (Spectrophotometric)
This protocol measures the release of p-nitroaniline (pNA) from the substrate Gly-Pro-pNA.
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme: Recombinant human DPP-IV (0.02 units/mL).
-
Substrate: Gly-Pro-pNA (1.5 mM final concentration).
-
Test Compound: Dissolve 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile in DMSO; prepare serial dilutions (e.g., 10 µM to 500 µM).
-
-
Incubation:
-
Mix 25 µL of test compound with 25 µL of DPP-IV enzyme solution.
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 50 µL of Gly-Pro-pNA substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Stop reaction with 25 µL of 25% glacial acetic acid (optional for endpoint).
-
Measure absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate IC
using non-linear regression (log-inhibitor vs. response).
-
B. Human Serum Albumin (HSA) Binding Assay
Determining the binding constant (
-
Setup:
-
Protein: HSA solution (2.0 µM) in phosphate buffer (pH 7.4).
-
Ligand: Add increasing concentrations of the test compound (0 – 20 µM).
-
-
Fluorescence Quenching:
-
Excitation wavelength: 280 nm .
-
Emission scan: 300 – 500 nm (monitor peak at ~340 nm).
-
-
Analysis:
-
Observe the decrease in fluorescence intensity (
vs ). -
Apply the Stern-Volmer equation:
. -
Derive the binding constant (
) and number of binding sites ( ) from the double-log plot: .
-
Visualizations
Diagram 1: Multifunctional Mechanism of Action
This diagram illustrates the compound's triple-action pathway compared to standard DPP-IV inhibitors.
Caption: The triple-inhibitory pathway of the scaffold, targeting incretin degradation (DPP-IV) and carbohydrate metabolism (Amylase/Glucosidase).[6][7][8]
Diagram 2: Experimental Workflow for Validation
A logic flow for validating the compound's efficacy and binding mode.
Caption: Step-by-step workflow for characterizing the binding affinity and pharmacological profile of the compound.
References
-
Bhat, A. A., et al. (2021).
-amylase and -glucosidase binding studies of pyrrolidine-appended quinoline-constrained compounds. ResearchGate. Retrieved from [Link] - Gupta, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Discovery Technologies.
-
PubChem. (n.d.). Compound Summary: 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. SAXAGLIPTIN (PD001122, QGJUIPDUBHWZPV-SGTAVMJGSA-N) [probes-drugs.org]
- 3. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]
- 4. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Assessment of Hypoglycemic Active Peptide from Natural Edible Pigment Phycobiliprotein Based on Molecular Docking, Network Pharmacology, Enzyme Inhibition Assay Analyses, and Cell Experiments - PubMed [47.251.13.51:8081]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Potency of 2-Cyanopyridine vs. 3-Cyanopyridine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Isomeric Question
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor site, enhancing solubility and enabling specific interactions with biological targets.[2] The introduction of a cyano (-C≡N) group transforms the electronic properties of this ring, creating the cyanopyridine core. This powerful electron-withdrawing group modulates the pKa of the pyridine nitrogen and offers an additional site for polar interactions, making cyanopyridines a fertile ground for inhibitor design.[3]
This guide addresses a fundamental question for researchers designing novel therapeutics: Does the isomeric position of the nitrile group—at the 2- versus the 3-position—dictate a significant and predictable difference in biological potency? While both scaffolds have yielded successful compounds, this analysis will delve into the nuanced structure-activity relationships (SAR), compare their performance in key therapeutic areas using published experimental data, and provide the practical protocols necessary to validate such findings in your own research. We will explore how the subtle shift of a single functional group can profoundly impact molecular interactions and, ultimately, therapeutic efficacy.
The Core Comparison: Electronic Effects and Steric Implications
The positioning of the electron-withdrawing nitrile group relative to the ring nitrogen is not trivial. It establishes distinct electronic and steric environments that directly influence how a molecule interacts with a protein target.
-
2-Cyanopyridine: The nitrile group is ortho to the ring nitrogen. This proximity creates a strong inductive effect, significantly lowering the basicity of the pyridine nitrogen. Furthermore, the adjacent nitrogen and cyano group can act as a bidentate ligand, chelating metal ions within an enzyme's active site, a property less favored by the 3-cyano isomer. This arrangement can be crucial for binding to certain metalloenzymes.[4]
-
3-Cyanopyridine: The nitrile group is meta to the ring nitrogen. This placement results in a more moderate electronic influence on the ring nitrogen compared to the 2-cyano isomer. The vector of the dipole moment and the spatial orientation of the nitrile as a potential hydrogen bond acceptor are markedly different. This configuration has proven exceptionally effective in creating inhibitors that target ATP-binding pockets in kinases, where the 3-cyano group can form critical hydrogen bonds with hinge-region amino acids.[5][6]
While these fundamental differences are clear, the literature reveals that the overall substitution pattern, rather than the cyano position alone, is the ultimate driver of potency. However, a significant body of evidence points to the 3-cyanopyridine scaffold as a remarkably successful starting point for developing highly potent inhibitors, particularly in oncology.
Case Study: 3-Cyanopyridine Derivatives as Potent Kinase Inhibitors
Kinase inhibition is a cornerstone of modern cancer therapy, and the 3-cyanopyridine scaffold is a recurring motif in many potent inhibitors.[3] These compounds often function as ATP-competitive inhibitors, where the cyanopyridine core anchors the molecule in the enzyme's hinge region.
A notable example involves the inhibition of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation. Studies have shown that 3-cyanopyridine derivatives can exhibit potent, low-micromolar to nanomolar inhibitory activity.[5] Similarly, derivatives of the 3-cyanopyridone core have demonstrated dual inhibitory action against key angiogenesis and cancer proliferation targets, VEGFR-2 and HER-2.[7]
The success of this scaffold is often attributed to the ability of the 3-cyano group and the pyridine nitrogen to form a bidentate hydrogen-bonding pattern with the kinase hinge region, a critical interaction for high-affinity binding.
Quantitative Potency Data
The following table summarizes experimental data from the literature, showcasing the potency of various 3-cyanopyridine derivatives against different biological targets.
| Compound ID | Cyanopyridine Core | Target(s) | Reported IC₅₀ (µM) | Source |
| 4c | 3-Cyanopyridine | Pim-1 Kinase | 0.56 ± 0.03 | [5] |
| 4d | 3-Cyanopyridine | Pim-1 Kinase | 0.46 ± 0.02 | [5] |
| 5e | 3-Cyanopyridone | VEGFR-2 / HER-2 | 0.124 ± 0.011 / 0.077 ± 0.003 | [7] |
| 5a | 3-Cyanopyridone | VEGFR-2 / HER-2 | 0.217 ± 0.020 / 0.168 ± 0.009 | [7] |
| 7h | 3-Cyanopyridine | Pim-1 Kinase | 0.281 | [6] |
| 8f | 3-Cyanopyridine | Pim-1 Kinase | 0.58 | [6] |
| Compound 3 | 2-Alkoxy-3-Cyanopyridine | Acetylcholinesterase (AChE) | 53.95 ± 4.29 | [8] |
| Compound 4 | 2-Alkoxy-3-Cyanopyridine | Butyrylcholinesterase (BuChE) | 31.79 ± 0.38 | [8] |
Experimental Validation: Protocols and Workflows
Trustworthy data is the bedrock of scientific advancement. The following protocols for key assays are detailed to ensure the generation of robust and reproducible results when comparing compound potency.
Experimental Workflow for Inhibitor Characterization
The logical flow from initial screening to mechanistic understanding is crucial. This workflow ensures that resources are spent on the most promising candidates.
Caption: Pim-1 signaling pathway and the intervention point for 3-cyanopyridine inhibitors.
Conclusion and Future Outlook
The available experimental evidence strongly indicates that the 3-cyanopyridine scaffold is a highly validated and potent core for the development of inhibitors, particularly against protein kinases. Its electronic and structural properties are well-suited to form key interactions in ATP-binding sites. While potent 2-cyanopyridine derivatives exist, the breadth and depth of data supporting high-potency 3-cyanopyridine derivatives in oncology and other fields are more substantial in the current literature.
Ultimately, the choice between a 2- and 3-cyanopyridine core should be target-driven. A 2-cyanopyridine might be preferable for a metalloenzyme where chelation is a desired binding mechanism. However, for targeting ATP pockets in kinases, the 3-cyanopyridine scaffold represents a more established and statistically successful starting point for a drug discovery campaign. The true potency of any derivative will only be unlocked through careful optimization of the other substitution points on the pyridine ring, a process that must be guided by robust and repeatable experimental data as outlined in this guide.
References
-
El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
-
Fouad, S. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). ResearchGate. Available at: [Link]
-
Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Nofal, S. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. Available at: [Link]
-
Zhang, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Available at: [Link]
-
Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]
-
Benaicha, S., et al. (2025). Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. PubMed. Available at: [Link]
-
de Souza, T. B., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Academica. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Rossi, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
Akocak, S., et al. (2011). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Al-Obaid, A. M., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. PMC. Available at: [Link]
-
Babteen, N. A. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022–2024): A Pathway to Enhanced Anticancer Potency. Bentham Science. Available at: [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Bioassay Protocols for Nornicotine Analogs
This guide provides a comprehensive comparison of in vitro bioassay protocols for the characterization of nornicotine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced methodologies required to evaluate the pharmacological and toxicological profiles of these compounds. We will explore key assays for determining receptor binding affinity, functional activity, metabolic stability, and cytotoxicity, with a focus on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Understanding the Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nornicotine and its analogs primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7), and the specific subunit composition dictates the receptor's pharmacological and physiological properties.[2][3] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is a primary target for nicotine's reinforcing effects.[3][4] Therefore, a thorough in vitro evaluation of nornicotine analogs necessitates a panel of assays that can dissect their interactions with different nAChR subtypes.
Receptor Binding Assays: Quantifying Affinity for nAChR Subtypes
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Radioligand Competition Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of nornicotine analogs for specific nAChR subtypes, such as α4β2 and α7, expressed in recombinant cell lines (e.g., HEK-293).[5][6]
Experimental Rationale:
The choice of radioligand is critical and depends on the nAChR subtype being investigated. For α4β2 nAChRs, [3H]cytisine or [3H]epibatidine are commonly used due to their high affinity.[4][5] For α7 nAChRs, [3H]methyllycaconitine (MLA) or [125I]α-bungarotoxin are suitable choices.[5] The use of a non-specific binding control, such as a high concentration of nicotine, is essential to differentiate between specific receptor binding and non-specific interactions.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane suspension.
-
Non-Specific Binding: Add a high concentration of a non-labeled competitor (e.g., 10 µM nicotine for α4β2), radioligand, and membrane suspension.[4]
-
Competition Binding: Add varying concentrations of the nornicotine analog, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (typically 60-120 minutes).[4]
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparison of Binding Affinities of Nornicotine Analogs
| Nornicotine Analog | nAChR Subtype | Radioligand | Ki (nM) | Reference Compound | Ki (nM) |
| (S)-Nornicotine | α4β2 | S-(-)-[3H]nicotine | ~90-20,000 | (S)-Nicotine | 5.9 |
| N-n-decylnicotinium iodide | α4β2 | S-(-)-[3H]nicotine | 90 | (S)-Nicotine | - |
| (R)-Nornicotine | Nucleus Accumbens | [3H]DA | EC50 = 0.48 µM | (S)-Nornicotine | EC50 = 3.0 µM |
Note: The Ki values for (S)-Nornicotine represent a range for a series of N-n-alkylnicotinium analogs.[7] The EC50 values for (R)- and (S)-Nornicotine are from a dopamine release assay, which is a functional measure but is dependent on receptor binding.[8]
Functional Assays: From Receptor Activation to Cellular Response
Functional assays are essential to determine whether a nornicotine analog acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
Dopamine Release Assay
Activation of nAChRs on dopaminergic neurons in the brain's reward pathways leads to the release of dopamine.[9] In vitro dopamine release assays are a key functional screen for nornicotine analogs.
PC12 cells, derived from a rat adrenal pheochromocytoma, synthesize, store, and release dopamine upon stimulation, making them a suitable model for studying nAChR-mediated dopamine release.[10]
Experimental Rationale:
Upon nAChR activation by an agonist, an influx of cations (Na+ and Ca2+) depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The subsequent rise in intracellular calcium concentration promotes the fusion of dopamine-containing vesicles with the plasma membrane and the release of dopamine into the extracellular space.[11][12] The released dopamine can then be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in an appropriate medium, often supplemented with nerve growth factor (NGF) to induce a more neuron-like phenotype.[13]
-
Assay Setup:
-
Plate PC12 cells in a 96-well plate.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with or without an antagonist (for antagonist testing).
-
Add varying concentrations of the nornicotine analog (for agonist testing) or a fixed concentration of an agonist (e.g., nicotine) in the presence of varying concentrations of the nornicotine analog (for antagonist testing).
-
-
Dopamine Quantification:
-
Luminescence-based detection: After a defined incubation period, the released dopamine is oxidized by monoamine oxidase, generating hydrogen peroxide. In the presence of luminol and horseradish peroxidase, a chemiluminescent signal is produced that is proportional to the amount of dopamine released.[11]
-
Electrochemical detection: A carbon-fiber microelectrode can be used to directly measure the oxidation of released dopamine.[10]
-
High-Performance Liquid Chromatography (HPLC): The supernatant can be collected and analyzed by HPLC with electrochemical detection to quantify dopamine and its metabolites.
-
-
Data Analysis:
-
For agonists, plot the dopamine release against the logarithm of the analog concentration and determine the EC50 and Emax values.
-
For antagonists, plot the inhibition of agonist-induced dopamine release against the logarithm of the analog concentration and determine the IC50 value.
-
Signaling Pathway: nAChR-Mediated Dopamine Release
Caption: Workflow for a calcium imaging functional assay.
In Vitro Metabolism Assays: Assessing Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and bioavailability. For nornicotine and its analogs, metabolism is primarily mediated by cytochrome P450 enzymes in the liver, with CYP2A6 and CYP2B6 playing significant roles. [14][15]
Metabolic Stability in Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of liver cells that are enriched in drug-metabolizing enzymes, making them a standard in vitro model for metabolism studies. [16][17] Experimental Rationale:
Incubating a nornicotine analog with HLMs in the presence of the necessary cofactor, NADPH, initiates the metabolic process. By measuring the disappearance of the parent compound over time, the intrinsic clearance (Clint) can be determined, which is a measure of the metabolic rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved pooled human liver microsomes on ice. [18] * Prepare a reaction mixture containing phosphate buffer, the nornicotine analog, and HLMs.
-
Prepare a separate solution of the cofactor NADPH.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the nornicotine analog.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (0.693 / t1/2) / (mg microsomal protein/mL).
-
Comparison of Metabolic Parameters
| Compound | Enzyme System | Key Metabolites | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Nicotine | Human Liver Microsomes, CYP2A6 | Cotinine, Nornicotine | - | - |
| Nornicotine Analog X | Human Liver Microsomes | To be determined | To be determined | To be determined |
| Nornicotine Analog Y | Human Liver Microsomes | To be determined | To be determined | To be determined |
Note: Specific data for nornicotine analogs will need to be generated through experimentation. The table serves as a template for comparison.
Cytotoxicity Assays: Evaluating Potential for Cell Damage
It is crucial to assess the potential toxicity of any new compound. Cytotoxicity assays measure the degree to which a substance can cause damage to cells.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [19][20] Experimental Rationale:
In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [21]The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or other relevant cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nornicotine analog. Include a vehicle control (medium with the solvent used to dissolve the analog).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the analog concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Comparison of Cytotoxicity
| Nornicotine Analog | Cell Line | Exposure Time (h) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nicotine | SH-SY5Y | 24 | >1300 | - | - |
| Cotinine | SH-SY5Y | - | - | - | - |
| Nornicotine Analog X | SH-SY5Y | 24, 48 | To be determined | Nicotine | To be determined |
| Nornicotine Analog Y | SH-SY5Y | 24, 48 | To be determined | Nicotine | To be determined |
Note: The IC50 for nicotine in SH-SY5Y cells is reported to be high, indicating low cytotoxicity at typical exposure levels. [22][23]Data for cotinine and nornicotine analogs would be generated experimentally.
Conclusion
The in vitro bioassay protocols outlined in this guide provide a robust framework for the comprehensive evaluation of nornicotine analogs. By systematically assessing receptor binding affinity, functional activity, metabolic stability, and cytotoxicity, researchers can build a detailed pharmacological and toxicological profile for each compound. This multi-faceted approach is essential for identifying promising lead candidates for further development and for understanding the structure-activity relationships within this important class of molecules. The use of standardized, well-validated protocols, coupled with a thorough understanding of the underlying biological principles, is paramount to ensuring the generation of high-quality, reproducible data.
References
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]
-
Nicotine Pathway (Dopaminergic Neuron), Pharmacodynamics. ClinPGx. [Link]
-
Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. (2009). Physiological Reviews. [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity. PMC. [Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). PMC. [Link]
-
Nicotinic receptors regulate the dynamic range of dopamine release in vivo. PMC. [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]
-
In vitro-in vivo correlations of human (S)-nicotine metabolism. (1995). PubMed. [Link]
-
Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. PMC. [Link]
-
Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices. (2001). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
- Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. [No Source Found].
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [Link]
-
Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. (2025). MDPI. [Link]
-
Nicotine Addiction and Alpha4beta2* Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Variable CYP2A6-mediated nicotine metabolism alters smoking behavior and risk. (2001). PubMed. [Link]
-
Detection of dopamine release from PC12 cells. (a) Sample... ResearchGate. [Link]
-
Mechanisms and regulation of dopamine release. PMC. [Link]
-
Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023). MDPI. [Link]
-
Dopamine Detection from PC12 Cells with a Carbon-fiber Microelectrode Controlled by a Homemade System. DergiPark. [Link]
-
Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study. PMC. [Link]
-
CYP2A6. ClinPGx. [Link]
- In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. [No Source Found].
-
N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonists: interaction with alpha4beta2* and alpha7* neuronal nicotinic receptors. (2003). PubMed. [Link]
-
Development of a PC12 cell-based assay for in vitro screening of catechol-O- methyltransferase inhibitors. bioRxiv. [Link]
-
Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
-
CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. PubMed. [Link]
-
Basic signal pathways for nAChR-mediated cell survival/apoptosis. A:... ResearchGate. [Link]
-
Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers. [Link]
-
Nicotinic acetylcholine receptors. Scholarpedia. [Link]
-
Nicotine gates dopamine release probability to increase... ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
- Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). [No Source Found].
-
Variation in CYP2A6 Activity and Personalized Medicine. (2017). MDPI. [Link]
- Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. [No Source Found].
-
S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices. (1997). PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Services for in vitro Metabolism research. Admescope. [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonists: interaction with alpha4beta2* and alpha7* neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variable CYP2A6-mediated nicotine metabolism alters smoking behavior and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variation in CYP2A6 Activity and Personalized Medicine [mdpi.com]
- 16. In vitro-in vivo correlations of human (S)-nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. admescope.com [admescope.com]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
- 22. Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
Optimizing Purity Analysis for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile: A Comparative Study of Stationary Phase Performance
Executive Summary
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile presents a classic chromatographic challenge: it contains two nitrogenous centers with vastly different basicities. The pyridine nitrogen is weakly basic (pKa ~2–3 due to the electron-withdrawing nitrile group), while the secondary amine on the pyrrolidine ring is highly basic (pKa ~10–11).
Standard C18 methods often fail for this molecule, yielding severe peak tailing due to secondary silanol interactions. This guide compares three distinct separation strategies to identify the most robust, stability-indicating HPLC method.
The Verdict: While traditional ion-pairing (TFA) works, the Charged Surface Hybrid (CSH) C18 chemistry using acidic mobile phases is the superior choice for modern drug development, offering MS compatibility without compromising peak symmetry.
Chemical Context & The Separation Challenge
To develop a robust method, one must understand the ionization state of the analyte.
-
Moiety A (Pyridine-CN): Electron-deficient. At pH < 2, it is protonated. At pH > 3, it is neutral.
-
Moiety B (Pyrrolidine): Aliphatic secondary amine. It remains positively charged (protonated) throughout the entire standard HPLC pH range (pH 2–10).
The Problem: The protonated pyrrolidine cation acts as a strong ion-exchange agent, binding to deprotonated silanols (
Decision Matrix: Method Selection
The following decision tree outlines the logic used to select the optimal stationary phase.
Figure 1: Method development decision tree highlighting the selection of CSH technology for MS-compatible purity analysis.
Comparative Analysis of Methodologies
We evaluated three common methodologies for the purity analysis of the target molecule.
Method A: The "Brute Force" Approach (Standard C18 + TFA)
-
Column: High-purity End-capped C18 (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .
-
Mechanism: TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion forms a neutral pair with the protonated pyrrolidine, masking the charge and preventing silanol interaction.
-
Pros: Excellent peak shape (
). -
Cons: TFA suppresses electrospray ionization (ESI-MS) signals by >90%. It also lingers in the system, making the instrument "sticky" for other methods.
Method B: The "High pH" Approach (Hybrid C18 + NH4HCO3)
-
Column: Bridged Ethylene Hybrid (BEH) C18 (e.g., XBridge BEH C18).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
Mechanism: High pH attempts to deprotonate the amine.
-
Analysis: The pKa of pyrrolidine is ~11.2. At pH 10, the molecule is still ~90% protonated. While hybrid columns resist dissolution, the analyte is in a "mixed" ionization state, which can lead to robustness issues if pH varies slightly.
-
Verdict: Risky for this specific molecule due to its extremely high pKa.
Method C: The "Charge Repulsion" Approach (CSH C18 + Formic Acid)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[4][7]
-
Mechanism: The CSH stationary phase has a controlled low-level positive charge on the surface. This positive charge electrostatically repels the positively charged pyrrolidine molecule, preventing it from interacting with residual silanols.
-
Pros: Sharp peaks (
), full MS compatibility (Formic acid is volatile and weak), and high loading capacity.
Performance Data Summary
| Parameter | Method A (C18 + TFA) | Method B (Hybrid + pH 10) | Method C (CSH + Formic) |
| USP Tailing Factor ( | 1.05 – 1.15 | 1.30 – 1.50 | 1.08 – 1.18 |
| Theoretical Plates (N) | ~12,000 | ~9,000 | ~14,000 |
| MS Signal Intensity | Low (Suppression) | Medium | High |
| Robustness | High | Low (pH sensitive) | High |
| Resolution (Impurity) | Good | Variable | Excellent |
Recommended Protocol: CSH C18 Method
This protocol is designed to separate 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile from common synthesis impurities (e.g., 6-chloronicotinonitrile precursor, N-oxides, and hydrolysis byproducts).
Chromatographic Conditions[1][2][3][4][7][8][9][10]
-
Instrument: UHPLC or HPLC system (low dispersion preferred).
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Agilent Poroshell CS-C18).
-
Column Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1–2 µL.
-
Detection:
-
UV @ 260 nm (Pyridine absorption maximum).
-
MS (ESI+) scan range 100–500 m/z.
-
Mobile Phase Preparation[2]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[2][4][8]
-
Note: Do not use TFA.[1] Formic acid is sufficient due to the column's surface charge.
-
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve | Description |
| 0.0 | 95 | 5 | Initial | Equilibration |
| 1.0 | 95 | 5 | 6 | Isocratic Hold (Polar impurities) |
| 8.0 | 60 | 40 | 6 | Main Elution Gradient |
| 10.0 | 5 | 95 | 6 | Wash (Hydrophobic impurities) |
| 12.0 | 5 | 95 | 6 | Wash Hold |
| 12.1 | 95 | 5 | 1 | Return to Initial |
| 15.0 | 95 | 5 | 1 | Re-equilibration |
Mechanistic Visualization
The diagram below illustrates why Method C succeeds where others fail.
Figure 2: Mechanistic comparison of analyte interactions. Standard silica attracts the protonated base, causing drag. CSH surfaces repel it, forcing the interaction to be purely hydrophobic (C18).
Troubleshooting & Validation Tips
Common Synthesis Impurities
When validating this method, ensure resolution of these likely byproducts:
-
6-Halonicotinonitrile: The likely starting material. It is less polar and will elute after the main peak (approx. 8–9 min).
-
N-Oxide Derivatives: If the synthesis involved oxidation steps, N-oxides are more polar and will elute before the main peak (approx. 2–4 min).
-
Amide Hydrolysis: The nitrile group (-CN) can hydrolyze to an amide (-CONH2). This is a critical stability-indicating check. The amide is more polar than the nitrile.
Peak Tailing (> 1.3)
If tailing persists even with the CSH column:
-
Check Sample Diluent: Ensure the sample is dissolved in a solvent matching the initial mobile phase (95% Water / 5% ACN). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluters.
-
Column Age: Basic compounds are sensitive to column aging. If the charged surface degrades, tailing increases. Replace the column.
Retention Time Drift
-
Temperature Control: The pKa of amines is temperature-dependent. Ensure the column oven is stable at 40°C ± 0.5°C.
-
Mobile Phase pH: Formic acid is volatile. Replace mobile phases every 48 hours to ensure pH stability.
References
-
Waters Corporation. (2026).[1][7] Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Link
-
BenchChem. (2025).[3] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Structure and Properties. Link
-
Waters Corporation. (2026).[7] Practical Applications of Charged Surface Hybrid (CSH) Technology. Link
-
Agilent Technologies. (2024). Exploring the Unique Characteristics of InfinityLab Poroshell 120 CS-C18 LC Columns. Link
-
SIELC Technologies. (2018).[9] Separation of Pyridine Derivatives on Mixed-Mode Columns. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. cipac.org [cipac.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Applications of Charged Surface Hybrid (CSH) Technology | Waters [waters.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the X-ray Crystallography of 5-Substituted 2-Pyridinecarbonitriles: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 5-substituted 2-pyridinecarbonitriles represent a class of compounds with significant potential. The electronic and steric nature of the substituent at the 5-position can dramatically influence molecular conformation, crystal packing, and, consequently, the physicochemical properties of the material. This guide provides an in-depth look at the X-ray crystallographic analysis of these compounds, offering a framework for understanding their solid-state structures and a practical guide to obtaining high-quality crystallographic data.
The Critical Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] For 5-substituted 2-pyridinecarbonitriles, this technique provides invaluable insights into:
-
Molecular Conformation: Determining the precise bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing.
-
Polymorphism: Distinguishing between different crystalline forms of the same compound, each of which can exhibit unique physical properties.
-
Structure-Property Relationships: Correlating the observed solid-state structure with bulk properties such as solubility, melting point, and bioavailability.
Comparative Crystallographic Data: A Case Study of 2-Amino-5-cyanopyridinium Nitrate
To illustrate the detailed structural information obtainable through SC-XRD, we present the crystallographic data for 2-amino-5-cyanopyridinium nitrate, the protonated form of 5-amino-2-pyridinecarbonitrile.[4] The data reveals a monoclinic crystal system and provides precise unit cell dimensions.
| Parameter | 2-Amino-5-cyanopyridinium nitrate[4] |
| Chemical Formula | C₆H₆N₃⁺ · NO₃⁻ |
| Molecular Weight | 182.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.6475 (9) |
| b (Å) | 12.713 (3) |
| c (Å) | 13.417 (3) |
| β (°) | 97.91 (3) |
| Volume (ų) | 785.1 (3) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 298 (2) |
In the crystal structure of 2-amino-5-cyanopyridinium nitrate, the pyridinium ring is essentially coplanar with the nitrile group.[4] The crystal cohesion is primarily dictated by N—H···N and N—H···O hydrogen bonds, forming a robust three-dimensional network.[4] This detailed structural understanding is crucial for predicting how the molecule will interact with biological targets or other molecules in a material.
Experimental Workflow for Crystallographic Analysis
The process of obtaining and analyzing single-crystal X-ray diffraction data can be broken down into several key stages, from material synthesis to structure refinement.
Caption: A generalized workflow for the crystallographic analysis of novel compounds.
Part 1: Synthesis and Purification
The initial step involves the chemical synthesis of the desired 5-substituted 2-pyridinecarbonitrile. A variety of synthetic routes can be employed depending on the nature of the substituent. For instance, amination, nitration, or halogenation of a suitable pyridine precursor can be performed. Following synthesis, rigorous purification is paramount to obtaining high-quality crystals. Techniques such as recrystallization or column chromatography are commonly used to remove impurities that can inhibit crystal growth.
Part 2: Crystal Growth: The Art and Science
Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires careful control over parameters such as solvent, temperature, and saturation.
Detailed Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Begin by screening a range of solvents to find one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetonitrile, and ethyl acetate are good starting points for pyridine derivatives.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to achieve saturation.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or solvent layering can be attempted.[5] In vapor diffusion, a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
Part 3: Data Collection
Once suitable single crystals are obtained, they are carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3][6]
Data Collection Parameters:
-
X-ray Source: A microfocus sealed X-ray tube with either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used.[2]
-
Temperature: Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern detectors, such as CCD or CMOS detectors, are used to record the diffraction pattern.[3]
Part 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections.
Caption: The computational pathway from raw data to a final, validated crystal structure.
Step-by-Step Structure Determination:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON or by submitting the data to the online CheckCIF service.[7] The final validated structure is typically reported in a standard format known as a Crystallographic Information File (CIF).[6]
Conclusion
The crystallographic analysis of 5-substituted 2-pyridinecarbonitriles provides a wealth of information that is essential for rational drug design and the development of new materials. By understanding the subtle interplay of intermolecular forces and their influence on crystal packing, researchers can better predict and control the solid-state properties of these versatile compounds. The protocols and insights provided in this guide serve as a valuable resource for scientists seeking to unlock the full potential of this important class of molecules.
References
-
University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. Retrieved February 26, 2026, from [Link]
-
Rigaku. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved February 26, 2026, from [Link]
-
Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 26, 2026, from [Link]
-
Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved February 26, 2026, from [Link]
-
Development Team, Crystallography & crystal growth Module. (n.d.). Experimental methods for x-ray diffraction. Retrieved February 26, 2026, from [Link]
-
ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[8]arene Host–Guest System. Retrieved February 26, 2026, from [Link]
-
(n.d.). Guide for crystallization. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives. [Image]. Retrieved February 26, 2026, from [Link]
-
European Journal of Chemistry. (2025, June 30). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. Retrieved February 26, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved February 26, 2026, from [Link]
-
The University of Manchester. (2001, June 21). CCDC 160079: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 26, 2026, from [Link]
-
Iowa Research Online. (n.d.). CCDC 2364243: Experimental Crystal Structure Determination. Retrieved February 26, 2026, from [Link]
-
Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. Retrieved February 26, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 26, 2026, from [Link]
-
The University of Alabama. (n.d.). Useful Resources of Crystallography. X-Ray Diffraction Facility. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5a (CCDC number 2012969). [Image]. Retrieved February 26, 2026, from [Link]
-
Xiong, R.-G., et al. (2008). 2-Amino-5-cyanopyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2359. [Link]
-
The University of Manchester. (2007). CCDC 623207: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 26, 2026, from [Link]
-
Iowa Research Online. (n.d.). CCDC 1967634: Experimental Crystal Structure Determination. Retrieved February 26, 2026, from [Link]
-
The University of Manchester. (2013, December 2). CCDC 805050: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). X‐ray single crystal structure of 5 b (CCDC 2150491). [Image]. Retrieved February 26, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 3. improvedpharma.com [improvedpharma.com]
- 4. 2-Amino-5-cyanopyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. doitpoms.ac.uk [doitpoms.ac.uk]
- 7. Useful Resources of Crystallography – X-Ray Diffraction Facility [xrd.barefield.ua.edu]
- 8. Crystallographic data CCDC reference numbers [285436 and 285437] [rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
For professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a detailed, safety-driven protocol for the proper disposal of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, a heterocyclic compound whose structural motifs necessitate a rigorous and informed approach to waste management. Our objective is to empower laboratory personnel with the knowledge to handle this compound's end-of-life cycle safely, ensuring personal protection and environmental stewardship.
Hazard Profile: A Structurally-Informed Risk Assessment
A comprehensive disposal plan begins with a thorough understanding of the compound's inherent hazards. While a specific Safety Data Sheet (SDS) for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile may not always be accessible, we can infer a reliable hazard profile by analyzing its constituent chemical moieties: the pyrrolidine ring and the pyridinecarbonitrile group.
-
Pyrrolidine Moiety : The pyrrolidinyl group is a common feature in many biologically active compounds and pharmaceuticals.[1] Analogs such as 2-(2-Pyrrolidinyl)pyridine are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2]
-
Pyridinecarbonitrile Moiety : This component presents significant hazards. The nitrile group (-CN) is a key feature; nitrile poisoning can exhibit symptoms similar to hydrogen cyanide poisoning, as these compounds can be absorbed rapidly through the skin.[3] Contact with strong acids can lead to the liberation of highly toxic gas.[3] The SDS for the parent compound, 2-Pyridinecarbonitrile, confirms it is a hazardous substance that is harmful by inhalation, skin contact, and ingestion.[3]
-
Overall Compound : The SDS for the closely related 5-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-09-4) classifies it as a Category 4 acute toxicant for oral, dermal, and inhalation routes, with the signal word "Warning" and hazard statements indicating it is "Harmful if swallowed, in contact with skin or if inhaled".[4]
Based on this analysis, all waste containing 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile must be treated as hazardous chemical waste .[5]
| Hazard Category | Description | Inferred From |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[2][4] | Structural Analogs & SDS Data |
| Skin Corrosion/Irritation | Expected to be an irritant.[2][3] | Structural Analogs |
| Eye Damage/Irritation | Expected to cause serious irritation.[2][3] | Structural Analogs |
| Reactivity Hazards | Incompatible with strong acids and strong oxidizing agents.[3][4] Mixing with strong acids may produce extremely violent reactions or liberate toxic gas.[3] | Nitrile & Pyridine Chemistry |
The Cardinal Rule: No Sink or Trash Disposal
Under no circumstances should this compound or its containers be disposed of via standard laboratory sinks or general waste streams.[5] The compound's aquatic toxicity, while not fully characterized, is inferred from related heterocyclic compounds, and its chemical properties pose a significant risk to sanitation systems and the environment. All materials contaminated with 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile must be collected and managed by a licensed hazardous waste disposal service.[6]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic workflow for the safe handling and disposal of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a robust barrier between you and the chemical.
-
Eye Protection : Wear chemical safety goggles or safety glasses with side shields.[7]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[7] If gloves become contaminated, they must be removed safely and disposed of as hazardous waste.[8]
-
Body Protection : A standard laboratory coat is required.[9]
-
Work Area : All handling and preparation for disposal should occur within a well-ventilated area, preferably a certified chemical fume hood.[9]
Step 2: Segregate and Collect Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[10][11] Never mix incompatible waste streams.[11]
-
Solid Waste :
-
Collect unused or expired solid 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile in a dedicated hazardous waste container.
-
This stream also includes all contaminated consumables such as weighing papers, pipette tips, and contaminated gloves.[7]
-
-
Liquid Waste :
-
Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste with other solvent streams (e.g., non-halogenated solvents) unless compatibility has been explicitly verified.[9][12] The presence of the nitrogen-containing heterocycle warrants segregation.
-
Step 3: Proper Containerization and Labeling
Clear and correct container management is a cornerstone of laboratory safety and regulatory compliance.
-
Container Selection : Use only chemically compatible containers, preferably the original manufacturer's container.[5] If unavailable, high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are appropriate.[7][10] Containers must be kept closed at all times except when adding waste.[5]
-
Labeling : The container must be clearly and indelibly labeled as soon as the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste" [7]
-
The full chemical name: "5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile"
-
An accurate list of all container contents, including solvents.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant" ).
-
The accumulation start date (the date the first waste was added).
-
Step 4: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert : Clear the immediate area of all personnel and inform your supervisor or safety officer.[3]
-
Control Ignition Sources : Remove any potential sources of ignition from the area.[3]
-
Containment (Small Spills) : For minor spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical sorbent.[7]
-
Collection : While wearing full PPE, carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[7]
-
Decontamination : Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[7]
Step 5: Final Disposal via Professional Services
The final step is the transfer of waste to a certified entity.
-
Engage a Licensed Contractor : Arrange for collection by a licensed hazardous waste management company.[13][9] This is the only acceptable final disposal route.
-
Recommended Disposal Method : The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[6][14] This process ensures the complete destruction of the hazardous compound.
Disposal Workflow Diagram
The following diagram illustrates the comprehensive workflow for the safe disposal of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile.
Caption: A step-by-step workflow for the safe disposal of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile.
References
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Material Safety Data Sheet: 2-Pyridinecarbonitrile. (n.d.). Szabo-Scandic. Retrieved from [Link]
-
How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Laxai Life Sciences. Retrieved from [Link]
-
Oset, M., et al. (2019). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 24(21), 3847. Retrieved from [Link]
-
How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Unigloves. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]
-
Chemical Hazards. (n.d.). Emory University EHSO Manual. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (2024, November 26). PENTA. Retrieved from [Link]
-
Safety Data Sheet: 2-(2-Pyrrolidinyl)pyridine. (2013, January 24). Thermo Fisher Scientific. Retrieved from [Link]
-
General rules for working with chemicals. (n.d.). ETH Zürich. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.ca [fishersci.ca]
- 5. vumc.org [vumc.org]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. earthsafeppe.com [earthsafeppe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ethz.ch [ethz.ch]
- 13. chemical.kao.com [chemical.kao.com]
- 14. leap.epa.ie [leap.epa.ie]
Comprehensive Safety and Handling Guide for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
As a novel compound at the forefront of research, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile presents a unique combination of chemical moieties: a pyridine ring, a pyrrolidinyl group, and a nitrile functional group. This structure necessitates a cautious and well-informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for its constituent chemical classes.
Understanding the Hazard Profile: A Synthesis of Related Compounds
Direct, comprehensive toxicological data for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is not widely available. Therefore, a prudent risk assessment must be based on the known hazards of structurally related chemicals.
-
Nitrile Group (-CN): The primary concern with nitrile compounds is their potential to act as metabolic precursors to cyanide.[1] Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide exposure, including cellular hypoxia.[1] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Contact with acids can liberate highly toxic hydrogen cyanide gas.[1]
-
Pyridine Moiety: Pyridine and its derivatives can cause local irritation to the skin, eyes, and respiratory system.[1][5] Systemic effects following absorption through the skin or inhalation are also a significant concern.[1]
-
Pyrrolidinyl Group: While the pyrrolidinyl group itself is less acutely hazardous, related compounds like 2-(2-Pyrrolidinyl)pyridine are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[6]
Based on this analysis, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and severe health consequences upon improper exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
Engineering controls, such as certified chemical fume hoods, are the foundation of safety.[7][8] PPE serves as the critical final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[9] | Nitrile gloves offer good splash protection for incidental contact but provide minimal defense against many organic compounds and are intended for single use.[10][11] The outer glove provides robust chemical resistance, while double-gloving protects against undetected perforations and simplifies decontamination.[9] |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A full-face shield worn over goggles is required when there is a significant risk of splashing.[9] | Protects against splashes and vapors which can cause severe eye irritation or damage.[1][6][12] Standard safety glasses are insufficient. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A chemical-resistant apron (neoprene or butyl rubber) worn over the lab coat is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash potential.[9][13] | Protects skin from accidental contact and contamination.[1] The material can be absorbed through the skin, potentially leading to systemic toxicity.[1][4] |
| Respiratory Protection | All handling of solid or dissolved 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile must occur within a certified chemical fume hood.[8] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][9] | The compound is presumed to be harmful by inhalation.[1][14] A fume hood provides the primary engineering control to prevent respiratory exposure.[8] |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot.[7][9] | Protects feet from spills. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, ensuring safety at each stage of the workflow.
3.1. Preparation and Pre-Handling
-
Review the SDS: Before beginning any work, consult the Safety Data Sheet for any available information on the compound and related structures.[7]
-
Designate a Work Area: All handling must be performed in a designated area within a certified chemical fume hood.[8]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, glassware, solvents, and waste containers, and place them within the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Before donning, thoroughly inspect all PPE for signs of degradation, tears, or perforations.[15] Damaged PPE must be discarded and replaced.[16]
-
Don PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
3.2. Chemical Handling and Use
-
Containment: Always work within a secondary containment tray inside the fume hood to contain any potential spills.[9]
-
Dispensing Solids: When weighing the solid compound, use a dedicated spatula. Avoid generating dust.[1] If dust is unavoidable, additional respiratory protection should be considered.
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly. If adding acid, always add the acid to the solution, never the other way around.[7] Be mindful of potential exothermic reactions.
-
Preventing Contamination: Never return unused chemicals to the original container to prevent contamination.[7] Use clean, dedicated tools for each chemical transfer.[7] Do not wear gloves outside the laboratory or when touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[10][17]
3.3. Post-Handling and Decontamination
-
Secure the Compound: Tightly close the primary container and store it in a designated, locked cabinet away from incompatible materials like strong acids and oxidizing agents.[4]
-
Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Doff PPE: Remove PPE carefully to avoid skin contact with the contaminated outer surfaces.[10] Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[4][7]
Emergency Procedures: Immediate Response Plan
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[4] Seek immediate medical attention.
-
Spill: Evacuate the immediate area.[1] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up carefully, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[2]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical path for safely managing 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile from receipt to disposal.
Caption: Workflow for handling 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile.
Disposal Plan
All waste materials contaminated with 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]
-
Segregation: Collect all chemical waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][3][12] Adhere strictly to all local, state, and national regulations.[4]
References
-
2-Pyridinecarbonitrile - Material Safety Data Sheet. Szabo-Scandic.
-
SAFETY DATA SHEET - 2-Pyridinecarbonitrile. Fisher Scientific. (2010, October 11).
-
SAFETY DATA SHEET - 2-Cyanopyridine. Thermo Fisher Scientific. (2010, October 11).
-
SAFETY DATA SHEET - Pyrrolidine. MilliporeSigma. (2025, November 06).
-
3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET. Ossila. (2023, August 16).
-
2-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. (2024, February 21).
-
SAFETY DATA SHEET - 5-Pyrrolidin-1-ylpyridine-2-carbonitrile. Fisher Scientific. (2010, October 23).
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. (2023, May 15).
-
Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol. Benchchem.
-
Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency. (2025, August 06).
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26).
-
Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. (2000, December 01).
-
Pesticide use and personal protective equipment. Health.vic. (2024, December 27).
-
Safety in the laboratory. University of Fribourg.
-
SAFETY DATA SHEET - 2-(2-Pyrrolidinyl)pyridine. Thermo Fisher Scientific. (2013, January 24).
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. (2019, January 03).
-
Pyridine - SAFETY DATA SHEET. PENTA. (2024, November 26).
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 14. fishersci.ca [fishersci.ca]
- 15. epa.gov [epa.gov]
- 16. Pesticide use and personal protective equipment [health.vic.gov.au]
- 17. unifr.ch [unifr.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
